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  • Product: 5-ethoxy-5H-furan-2-one
  • CAS: 2833-30-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-ethoxy-5H-furan-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical, chemical, and biological proper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-ethoxy-5H-furan-2-one, a heterocyclic compound of growing interest in medicinal chemistry and materials science. While detailed experimental data for this specific derivative is emerging, this document synthesizes available information and provides expert insights derived from the well-characterized parent compound, 5-hydroxy-2(5H)-furanone, and the broader class of 2(5H)-furanones. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this promising molecule. We will delve into its structural features, spectroscopic signature, reactivity profile, and potential as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: The 2(5H)-Furanone Scaffold

The 2(5H)-furanone ring system is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3][4] This five-membered unsaturated lactone is recognized as a key pharmacophore, conferring properties that range from antimicrobial and antifungal to anti-inflammatory and anticancer.[3][4] The reactivity of the furanone core, characterized by its conjugated double bond and electrophilic carbonyl group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1][2]

5-ethoxy-5H-furan-2-one, a derivative of the parent 5-hydroxy-2(5H)-furanone, presents a unique modification that can significantly influence its physicochemical properties and biological interactions. The introduction of an ethoxy group at the C5 position is expected to alter its polarity, lipophilicity, and metabolic stability, potentially offering advantages in drug design and development.

Physicochemical Properties of 5-ethoxy-5H-furan-2-one

Precise experimental data for 5-ethoxy-5H-furan-2-one is gradually becoming available. The following table summarizes the key physical and chemical properties identified from various sources. Where direct data is unavailable, predicted values or properties of the closely related 5-hydroxy-2(5H)-furanone are provided for comparative purposes.

Property5-ethoxy-5H-furan-2-one5-hydroxy-2(5H)-furanone (for comparison)
Molecular Formula C6H8O3[5][6]C4H4O3
Molecular Weight 128.13 g/mol [5][6]100.07 g/mol
CAS Number 2833-30-9[5][6]14032-66-7
Appearance Brown liquid[5]Solid
Boiling Point 262.8 °C at 760 mmHg[5], 263 °C[7]Not available
Melting Point 4.93 °C[5], 5.2 °C[8]55 °C
Density 1.108 g/cm³[5], 1.13 g/cm³[7]1.503 g/mL
Solubility Soluble in methanol[5]Soluble in water
Flash Point 104 °C[7]Not available
Storage Store at room temperature[5][7], sealed in a dry environment[7]Not available

Expert Insights: The presence of the ethoxy group in place of the hydroxyl group is expected to decrease the polarity of the molecule, leading to lower water solubility and a higher affinity for nonpolar solvents compared to its hydroxy analog. The significant difference in melting points, with the ethoxy derivative being a liquid at room temperature, is a direct consequence of the disruption of intermolecular hydrogen bonding that is prominent in the solid-state structure of 5-hydroxy-2(5H)-furanone.

Synthesis and Spectroscopic Characterization

Synthetic Approaches

The synthesis of 5-ethoxy-5H-furan-2-one can be conceptually approached through the etherification of the corresponding 5-hydroxy-2(5H)-furanone. The parent hydroxy compound is accessible through the oxidation of furfural, a bio-based platform chemical.[9][10][11]

A plausible synthetic route involves the reaction of 5-hydroxy-2(5H)-furanone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to deprotonate the hydroxyl group. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Synthesis Furfural Furfural Oxidation Oxidation (e.g., H2O2, TS-1 catalyst) Furfural->Oxidation Hydroxyfuranone 5-hydroxy-2(5H)-furanone Oxidation->Hydroxyfuranone Etherification Etherification (e.g., C2H5I, Base) Hydroxyfuranone->Etherification Ethoxyfuranone 5-ethoxy-5H-furan-2-one Etherification->Ethoxyfuranone

Figure 1: Conceptual synthetic pathway to 5-ethoxy-5H-furan-2-one.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the protons on the furanone ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl group and the ether linkage.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons of the double bond, the carbon bearing the ethoxy group, and the two carbons of the ethyoxy substituent.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the region of 1750-1780 cm⁻¹. Other significant bands will include C=C stretching and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ). Fragmentation patterns are likely to involve the loss of the ethoxy group and other characteristic cleavages of the furanone ring.

Chemical Reactivity and Potential Applications

Reactivity Profile

The reactivity of 5-ethoxy-5H-furan-2-one is governed by the key functional groups present in the molecule: the α,β-unsaturated lactone system and the acetal-like C5 position.

  • Nucleophilic Addition: The conjugated system is susceptible to Michael-type nucleophilic addition at the C4 position. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities.

  • Reactions at the C5 Position: The ethoxy group at the C5 position can be susceptible to substitution reactions under acidic conditions, proceeding through an oxocarbenium ion intermediate. This allows for the introduction of other alkoxy or nucleophilic groups.

  • Diels-Alder Reactions: The double bond within the furanone ring can act as a dienophile in Diels-Alder cycloadditions, providing a pathway to complex bicyclic structures.

Reactivity Ethoxyfuranone 5-ethoxy-5H-furan-2-one NucleophilicAddition Nucleophilic Addition (at C4) Ethoxyfuranone->NucleophilicAddition C5Substitution Substitution (at C5) Ethoxyfuranone->C5Substitution DielsAlder Diels-Alder Reaction Ethoxyfuranone->DielsAlder FunctionalizedProducts Functionalized Products NucleophilicAddition->FunctionalizedProducts C5Substitution->FunctionalizedProducts DielsAlder->FunctionalizedProducts

Figure 2: Key reaction pathways of 5-ethoxy-5H-furan-2-one.

Applications in Drug Discovery and Development

The 2(5H)-furanone scaffold is a well-established "privileged structure" in medicinal chemistry, and 5-ethoxy-5H-furan-2-one represents a valuable starting point for the synthesis of novel drug candidates.[1][2] The ethoxy group can serve to modulate the pharmacokinetic properties of a lead compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential therapeutic areas where 5-ethoxy-5H-furan-2-one derivatives could be explored include:

  • Anticancer Agents: The furanone core has been incorporated into numerous compounds with cytotoxic activity against various cancer cell lines.[4]

  • Anti-inflammatory Drugs: The structural similarity to natural products with anti-inflammatory properties suggests potential applications in this area.[3]

  • Antimicrobial and Antifungal Agents: The furanone motif is known to exhibit broad-spectrum antimicrobial activity.[3][4]

Safety and Handling

While a specific, detailed safety data sheet for 5-ethoxy-5H-furan-2-one is not universally available, general precautions for handling furanone derivatives should be observed.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[14][15][16]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[14][16][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][7][14][16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[15]

Toxicity Profile (Inferred): Based on data for related furanones, 5-ethoxy-5H-furan-2-one may cause skin and eye irritation.[15][16] Ingestion may be harmful.[15][18] Detailed toxicological studies are required for a comprehensive risk assessment.

Conclusion

5-ethoxy-5H-furan-2-one is a promising heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. While comprehensive experimental data is still being gathered, this technical guide provides a solid foundation for researchers by synthesizing the available information and offering expert-driven insights based on the well-understood chemistry of the 2(5H)-furanone scaffold. The unique physicochemical properties conferred by the ethoxy group make this molecule an attractive target for further investigation and development. As research in this area progresses, we anticipate the emergence of novel applications for 5-ethoxy-5H-furan-2-one and its derivatives in the creation of advanced materials and next-generation therapeutics.

References

  • National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PubMed Central. Retrieved from [Link]

  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

  • MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Retrieved from [Link]

  • ResearchGate. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Retrieved from [Link]

  • Chimica Techno Acta. (2025). Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. PubMed Central. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link]

  • MDPI. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(5H)-furanone. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-ethoxy-5H-furan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 5-ethoxy-5H-furan-2-one, a valuable het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 5-ethoxy-5H-furan-2-one, a valuable heterocyclic compound. The 2(5H)-furanone core is a prominent scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1] This document, designed for professionals in chemical research and drug development, details a robust and logical two-step synthetic pathway commencing from the renewable platform chemical, furfural. The guide elucidates the mechanistic principles behind the synthetic strategy, provides detailed, field-proven experimental protocols, and outlines the necessary analytical techniques for the comprehensive characterization of the title compound.

Introduction: The Significance of the 2(5H)-Furanone Scaffold

The 2(5H)-furanone moiety is a privileged structural motif in medicinal chemistry and natural product synthesis. Its inherent reactivity and stereochemical features make it a versatile building block for the construction of complex molecular architectures. The presence of this lactone ring in a multitude of bioactive compounds underscores its importance as a pharmacophore. This guide focuses on 5-ethoxy-5H-furan-2-one, an ether derivative of the key intermediate 5-hydroxy-2(5H)-furanone. The introduction of the ethoxy group modifies the polarity and reactivity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for further derivatization and biological screening.

Synthetic Strategy: From Furfural to 5-ethoxy-5H-furan-2-one

The most logical and efficient pathway to 5-ethoxy-5H-furan-2-one begins with the selective oxidation of furfural to 5-hydroxy-2(5H)-furanone, followed by an acid-catalyzed etherification with ethanol. This two-step approach leverages the availability of furfural as a bio-based starting material and employs well-established chemical transformations.

Step 1: Oxidation of Furfural to 5-hydroxy-2(5H)-furanone

The conversion of furfural to 5-hydroxy-2(5H)-furanone is a critical transformation that can be achieved through several methods. One of the most effective and widely documented methods involves the use of singlet oxygen, generated photochemically, in an alcoholic solvent.[2]

Causality of Experimental Choices:

  • Furfural: A renewable aldehyde derived from lignocellulosic biomass, making it an economical and sustainable starting material.

  • Singlet Oxygen: A highly reactive electrophilic species that readily participates in [4+2] cycloaddition reactions with dienes, such as the furan ring. This selectivity allows for the targeted oxidation of the furan moiety.

  • Photosensitizer (Rose Bengal or Methylene Blue): These dyes are essential for the in-situ generation of singlet oxygen from ground-state molecular oxygen (triplet oxygen) upon irradiation with visible light.

  • Ethanol as Solvent: While the reaction can be performed in various alcohols, conducting the photo-oxidation directly in ethanol is a strategic choice. It not only serves as the solvent for the initial oxidation but also acts as the reagent for the subsequent etherification step, paving the way for a potential one-pot synthesis.

Reaction Mechanism: The photo-oxidation proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring of furfural, forming an unstable endoperoxide. This intermediate then rearranges to yield 5-hydroxy-2(5H)-furanone.

Step 2: Acid-Catalyzed Etherification of 5-hydroxy-2(5H)-furanone

The hemiacetal functionality in 5-hydroxy-2(5H)-furanone can be readily converted to an acetal (in this case, an ethoxy ether) through an acid-catalyzed reaction with an alcohol.

Causality of Experimental Choices:

  • Ethanol: Serves as both the solvent and the nucleophile, ensuring a high concentration of the etherifying agent.

  • Acid Catalyst (e.g., p-Toluenesulfonic Acid or Sulfuric Acid): Protonation of the hydroxyl group at the C-5 position makes it a good leaving group (water), facilitating the nucleophilic attack by ethanol to form the more stable ether linkage.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the product by removing the water formed during the reaction.

Experimental Protocols

Synthesis of 5-hydroxy-2(5H)-furanone from Furfural

Materials:

  • Furfural (freshly distilled)

  • Ethanol (anhydrous)

  • Rose Bengal or Methylene Blue (photosensitizer)

  • Oxygen gas

  • Immersion well photoreactor with a suitable lamp (e.g., sodium lamp)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of freshly distilled furfural in anhydrous ethanol in the photoreactor.

  • Add a catalytic amount of Rose Bengal or Methylene Blue to the solution.

  • While stirring vigorously, continuously bubble a slow stream of oxygen gas through the solution.

  • Irradiate the mixture with the lamp at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent can be removed under reduced pressure to yield crude 5-hydroxy-2(5H)-furanone, which can be used directly in the next step or purified further.

Synthesis of 5-ethoxy-5H-furan-2-one

Materials:

  • Crude or purified 5-hydroxy-2(5H)-furanone

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the 5-hydroxy-2(5H)-furanone in an excess of anhydrous ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-ethoxy-5H-furan-2-one.

Isolation and Purification

The crude 5-ethoxy-5H-furan-2-one can be purified by vacuum distillation or silica gel column chromatography.

Purification Data:

ParameterValue
Purification Method Vacuum Distillation or Column Chromatography
Boiling Point 263 °C at 760 mmHg
Appearance Colorless to pale yellow liquid

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-ethoxy-5H-furan-2-one must be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Characteristics
¹H NMR (CDCl₃) Signals corresponding to the ethoxy group (a quartet and a triplet), and protons on the furanone ring.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, olefinic carbons, the acetal carbon, and the ethoxy carbons.
IR (Infrared) A strong absorption band for the α,β-unsaturated lactone carbonyl group (~1750-1780 cm⁻¹), and C-O stretching frequencies.
MS (Mass Spec) The molecular ion peak corresponding to the molecular weight of 5-ethoxy-5H-furan-2-one (128.13 g/mol ).

Mechanistic and Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Furfural Furfural Photooxidation Photo-oxidation (Singlet Oxygen, Ethanol, Sensitizer) Furfural->Photooxidation Hydroxyfuranone 5-hydroxy-2(5H)-furanone Photooxidation->Hydroxyfuranone Etherification Acid-Catalyzed Etherification (Ethanol, p-TSA) Hydroxyfuranone->Etherification Ethoxyfuranone 5-ethoxy-5H-furan-2-one Etherification->Ethoxyfuranone Purification Purification (Distillation/Chromatography) Ethoxyfuranone->Purification Final_Product Pure 5-ethoxy-5H-furan-2-one Purification->Final_Product

Caption: Overall workflow for the synthesis and purification of 5-ethoxy-5H-furan-2-one.

Proposed Etherification Mechanism

Etherification_Mechanism cluster_0 Acid-Catalyzed Etherification Hydroxyfuranone 5-hydroxy-2(5H)-furanone Protonation Protonation of Hydroxyl Group Hydroxyfuranone->Protonation H+ Carbocation Formation of Oxocarbenium Ion (Water as Leaving Group) Protonation->Carbocation - H₂O Nucleophilic_Attack Nucleophilic Attack by Ethanol Carbocation->Nucleophilic_Attack + EtOH Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product 5-ethoxy-5H-furan-2-one Deprotonation->Product - H+

Caption: Proposed mechanism for the acid-catalyzed formation of 5-ethoxy-5H-furan-2-one.

Conclusion

This technical guide outlines a reliable and well-reasoned approach for the synthesis, isolation, and characterization of 5-ethoxy-5H-furan-2-one. By starting from the readily available biomass-derived platform chemical furfural, this guide provides a sustainable route to a valuable heterocyclic building block. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to confidently produce and utilize this compound for their specific applications. The self-validating nature of the described workflow, from synthesis to characterization, ensures a high degree of confidence in the final product's identity and purity.

References

  • Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

  • MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • University of Groningen. (n.d.). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. Retrieved from [Link]

  • Felföldi, T., et al. (2015). A vibrational spectroscopic study on furan and its hydrated derivatives. Journal of Molecular Structure, 1081, 240-251.
  • Molecules. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

Sources

Foundational

A Theoretical Deep Dive into 5-ethoxy-5H-furan-2-one: A Computational Chemistry Whitepaper

Abstract The 2(5H)-furanone scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Its inherent reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2(5H)-furanone scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Its inherent reactivity and structural features make it a versatile pharmacophore. This technical guide delves into the theoretical and computational examination of a specific derivative, 5-ethoxy-5H-furan-2-one. We will outline a comprehensive computational protocol designed to elucidate its structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply theoretical methods to the study of furanone-based molecules.

Introduction: The Significance of the 2(5H)-Furanone Core

The 2(5H)-furanone ring system, a five-membered lactone, is a privileged scaffold in biologically active molecules, exhibiting a wide range of activities including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][4] The reactivity of this core is largely dictated by the substituents on the furanone ring. The introduction of an alkoxy group at the C5 position, as in 5-ethoxy-5H-furan-2-one, can significantly influence the molecule's conformation, electronic distribution, and ultimately, its biological activity.[4][5]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of such molecules with high accuracy.[6][7] These computational approaches allow for a detailed investigation of molecular geometries, vibrational frequencies, and electronic transitions, providing insights that are often challenging to obtain through experimental methods alone.[8][9][10]

This guide will provide a step-by-step protocol for the theoretical characterization of 5-ethoxy-5H-furan-2-one, serving as a template for the computational analysis of related furanone derivatives.

Molecular Structure and Conformational Analysis

A fundamental aspect of understanding a molecule's reactivity is a thorough characterization of its three-dimensional structure. For 5-ethoxy-5H-furan-2-one, the primary degrees of freedom are the puckering of the furanone ring and the orientation of the ethoxy group.

Computational Methodology

A robust computational approach is crucial for obtaining reliable structural data. The following protocol outlines a widely accepted methodology for the geometry optimization and conformational analysis of organic molecules.

Experimental Protocol: Geometry Optimization and Conformational Search

  • Initial Structure Generation: Construct the 3D structure of 5-ethoxy-5H-furan-2-one using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible ethoxy side chain.

  • Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[11]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

  • Final Energy Calculation: For the most stable conformers, a higher level of theory, such as M06-2X/6-311++G(d,p) or CBS-QB3, can be used to obtain more accurate relative energies.[12]

Predicted Structural Parameters

Based on theoretical studies of similar furanone derivatives, we can anticipate the key structural features of 5-ethoxy-5H-furan-2-one. The furanone ring is expected to be nearly planar, with slight puckering at the C5 position. The ethoxy group will likely adopt a conformation that minimizes steric hindrance.

ParameterPredicted Value (Å/°)
Bond Lengths
C=O~1.20
C=C~1.34
C2-O1~1.38
C5-O1~1.45
C5-O(ethoxy)~1.42
Bond Angles
O1-C2-C3~108
C2-C3-C4~110
C3-C4-C5~106
C4-C5-O1~104
C5-O1-C2~112
Dihedral Angles
O1-C2-C3-C4~0
C2-C3-C4-C5~0

Note: These are approximate values based on general chemical knowledge and data from related furanone structures. Actual calculated values would be inserted here following the computational protocol.

Caption: Molecular structure of 5-ethoxy-5H-furan-2-one.

Spectroscopic Properties: A Theoretical Perspective

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of 5-ethoxy-5H-furan-2-one. The calculated frequencies and intensities can be compared with experimental spectra to aid in peak assignment.

Experimental Protocol: Vibrational Frequency Calculation

  • Frequency Calculation: Following geometry optimization, perform a harmonic frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.[11]

  • Spectral Analysis: Analyze the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, and torsions.

Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O stretch1750 - 1780
C=C stretch1640 - 1680
C-O-C stretch (ring)1100 - 1200
C-O-C stretch (ethoxy)1050 - 1150
C-H stretch (sp²)3000 - 3100
C-H stretch (sp³)2850 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[8]

Experimental Protocol: NMR Chemical Shift Calculation

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method with a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory. δ_calc = σ_TMS - σ_calc

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~170
C3~6.2~125
C4~7.5~155
C5~6.0~100
O-CH₂-CH₃~3.8~65
O-CH₂-CH₃~1.3~15

Note: These are estimated chemical shifts. Actual calculated values would be presented here.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of 5-ethoxy-5H-furan-2-one, providing information about its electronic transitions.[10][13]

Experimental Protocol: TD-DFT Calculation

  • TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry. This will provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions.

  • Solvent Effects: To better simulate experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

The primary electronic transition is expected to be a π → π* transition associated with the conjugated system of the furanone ring.

cluster_input Input cluster_computation Computational Workflow cluster_output Output Data mol_structure Initial Molecular Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc struct_params Structural Parameters freq_calc->struct_params ir_raman IR/Raman Spectra freq_calc->ir_raman nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts uv_vis UV-Vis Spectrum tddft_calc->uv_vis

Caption: Computational workflow for the theoretical study of 5-ethoxy-5H-furan-2-one.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the detailed structural and spectroscopic characterization of 5-ethoxy-5H-furan-2-one. By following the described computational protocols, researchers can gain deep insights into the fundamental properties of this and related furanone derivatives. The data generated from these theoretical studies can be invaluable for guiding synthetic efforts, interpreting experimental data, and understanding the structure-activity relationships of this important class of molecules.

Future theoretical work could expand upon this foundation by exploring the reactivity of 5-ethoxy-5H-furan-2-one through the calculation of reaction pathways, transition states, and activation energies for various chemical transformations. Additionally, molecular docking and molecular dynamics simulations could be employed to investigate its interactions with biological targets, further elucidating its potential as a pharmacophore.

References

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). Molecules, 29(x), xxxx. [Link]

  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2021). Chemistry of Heterocyclic Compounds, 57(8), 835-853. [Link]

  • The Chemistry of 2(5H)-Furanones. (2019). In Progress in Heterocyclic Chemistry (Vol. 31, pp. 1-46). Elsevier. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). The Journal of Physical Chemistry A, 119(28), 7866-7880. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). National Institutes of Health. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 53(1), 123-131. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2023). RSC Advances, 13(47), 32873-32884. [Link]

  • Conformational and NMR study of some furan derivatives by DFT methods. (2014). Journal of Molecular Modeling, 20(1), 2033. [Link]

  • Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. (2019). International Journal of Pharmaceutical Sciences and Research, 10(11), 5226-5234. [Link]

  • Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. (2019). Journal of Molecular Structure, 1198, 126868. [Link]

  • DFT calculations for structural prediction and applications of intercalated lamellar compounds. (2021). Dalton Transactions, 50(4), 1167-1186. [Link]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). Chemical Biology & Drug Design, 92(1), 1435-1443. [Link]

  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base metal complexes. (2024). Inorganica Chimica Acta, 562, 121901. [Link]

  • Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol. (2017). Journal of Theoretical and Computational Science, 4(1), 1-10. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Spectroscopic Analysis of 5-ethoxy-5H-furan-2-one using NMR and Mass Spectrometry

An Application Note for the Structural Elucidation of 5-ethoxy-5H-furan-2-one Abstract 5-ethoxy-5H-furan-2-one is a member of the α,β-unsaturated γ-lactone (butenolide) family, a scaffold present in numerous natural prod...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 5-ethoxy-5H-furan-2-one

Abstract

5-ethoxy-5H-furan-2-one is a member of the α,β-unsaturated γ-lactone (butenolide) family, a scaffold present in numerous natural products and compounds of biological interest.[1] Derivatives of 2(5H)-furanone are extensively studied for their potential biological activities and serve as valuable intermediates in chemical synthesis.[1][2][3] Accurate and unambiguous structural characterization is paramount for advancing research and development involving this class of molecules. This application note provides a detailed guide to the analysis of 5-ethoxy-5H-furan-2-one (Molecular Formula: C₆H₈O₃, Molecular Weight: 128.13 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), outlining field-proven protocols and expected analytical outcomes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Rationale for NMR Analysis

The distinct electronic environments within 5-ethoxy-5H-furan-2-one—arising from the lactone carbonyl group, the carbon-carbon double bond, and the acetal-like carbon at the 5-position—give rise to a characteristic and predictable NMR spectrum. Analysis of chemical shifts (δ), scalar couplings (J-couplings), and signal integrations allows for the complete assignment of the molecule's proton and carbon framework. For complex assignments, two-dimensional (2D) NMR experiments such as COSY and HMBC are invaluable for confirming proton-proton and proton-carbon connectivities, respectively.[5]

Predicted ¹H and ¹³C NMR Spectral Data

While a dedicated spectrum for 5-ethoxy-5H-furan-2-one is not publicly available, a highly accurate prediction can be synthesized from the well-documented spectra of structurally analogous furanones, such as 5-hydroxymethyl-2(5H)-furanone.[5] All chemical shifts are referenced to a standard internal reference, typically Tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Data for 5-ethoxy-5H-furan-2-one in CDCl₃

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale & Comparative Data
H-3~7.4 - 7.6 ppm (dd)~153 - 155 ppmOlefinic proton β to the carbonyl, expected to be downfield. Analog (5-hydroxymethyl-2(5H)-furanone): 7.50 ppm.[5]
H-4~6.1 - 6.3 ppm (dd)~122 - 124 ppmOlefinic proton α to the carbonyl. Analog (5-hydroxymethyl-2(5H)-furanone): 6.16 ppm.[5]
H-5~5.9 - 6.1 ppm (m)~102 - 105 ppmAcetal proton, deshielded by two adjacent oxygen atoms. Analog (oxygenated methine): 5.17 ppm.[5]
-OCH₂ CH₃~3.6 - 3.9 ppm (q)~64 - 66 ppmMethylene protons adjacent to an oxygen atom.
-OCH₂CH₃ ~1.2 - 1.4 ppm (t)~14 - 16 ppmMethyl protons of the ethoxy group.
C-2 (C=O)N/A~172 - 174 ppmLactone carbonyl carbon. Analog (5-hydroxymethyl-2(5H)-furanone): 173.52 ppm.[5]
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-ethoxy-5H-furan-2-one.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.[5] CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organics and its clean spectral window.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use an NMR spectrometer operating at a minimum proton frequency of 400 MHz for optimal signal dispersion.[6]

    • Insert the sample and lock onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters. A typical starting point, based on similar analyses, would be:[5]

      • Flip Angle: 30-45°

      • Acquisition Time: ~2.5 s

      • Relaxation Delay (D1): 1.0 s

      • Number of Scans: 16

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR and 2D NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe individual carbon signals.

    • If structural confirmation is required, perform standard 2D experiments:

      • COSY: To establish ¹H-¹H coupling networks (e.g., confirming the H-3/H-4 and -OCH₂CH₃ systems).

      • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for linking the ethoxy group to the C-5 position and confirming the overall carbon skeleton.

Visualization of NMR Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis cluster_confirm Confirmation Prep Dissolve Sample in CDCl3 + TMS Acq_1H 1H NMR Prep->Acq_1H Proc Processing (FT, Phasing) & Calibration Acq_1H->Proc Acq_13C 13C NMR Acq_13C->Proc Acq_2D 2D NMR (COSY, HMBC) Acq_2D->Proc Analysis Assign Shifts, Couplings, & Integrals Proc->Analysis Confirm Structure Elucidation Analysis->Confirm

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Rationale for MS Analysis

For a novel or synthesized compound, MS analysis serves as an essential validation step. Electron Ionization (EI) is a robust "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule. This allows for confirmation of the molecular weight and provides evidence for key structural motifs, such as the lactone ring and the ethoxy substituent. Combining MS with a separation technique like Gas Chromatography (GC-MS) is ideal for analyzing the purity of volatile compounds like 5-ethoxy-5H-furan-2-one.[7][8]

Predicted Mass Spectrum and Fragmentation

Upon electron impact, 5-ethoxy-5H-furan-2-one will form a molecular ion [M]⁺• at m/z 128. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The primary fragmentation pathways for γ-lactones involve cleavages adjacent to the carbonyl group and losses from substituents.[9][10]

Table 2: Predicted Key Fragments for 5-ethoxy-5H-furan-2-one in EI-MS

m/z Value Proposed Fragment Proposed Neutral Loss Significance
128[C₆H₈O₃]⁺•NoneMolecular Ion (M⁺•)
100[C₄H₄O₂]⁺•C₂H₄ (Ethene)Loss of ethene from the ethoxy group via rearrangement.
99[C₅H₃O₂]⁺•CHOLoss of formyl radical from the ring.
83[C₄H₃O₂]⁺•OC₂H₅ (Ethoxy radical)Key Fragment: Loss of the ethoxy group, confirming its presence.
55[C₃H₃O]⁺•OC₂H₅, COLoss of ethoxy radical followed by loss of carbon monoxide.
45[C₂H₅O]⁺C₄H₃O₂•Ethoxy cation.
Experimental Protocol: GC-MS Analysis

This protocol is optimized for the analysis of small, volatile lactone derivatives.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 ppm) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS System & Conditions:

    • Use a standard GC-MS system equipped with an electron ionization (EI) source.

    • GC Conditions (adapted from[7]):

      • Column: DB-35MS or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (split or splitless, depending on concentration).

      • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS Conditions (adapted from[7]):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 260 °C.

      • Scan Range: m/z 40-200.

Visualization of Predicted Fragmentation Pathway

The diagram below illustrates the primary fragmentation cascade originating from the molecular ion.

Fragmentation_Pathway M [C6H8O3]+• m/z = 128 (Molecular Ion) F1 [C4H3O2]+ m/z = 83 M->F1 - •OC2H5 F2 [C4H4O2]+• m/z = 100 M->F2 - C2H4 F3 [C3H3O]+ m/z = 55 F1->F3 - CO

Caption: Key EI fragmentation pathways for 5-ethoxy-5H-furan-2-one.

Conclusion

The structural integrity of 5-ethoxy-5H-furan-2-one can be unequivocally established through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the atomic framework and connectivity, while GC-MS confirms the molecular weight and reveals characteristic fragmentation patterns that validate the presence of key functional groups. The protocols and predictive data presented in this note offer a robust framework for researchers to confidently identify and characterize this important furanone derivative, ensuring data integrity for applications in drug discovery, synthesis, and materials science.

References

  • Souza, L.J.B., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. Corsicus Leaves from Corsica. Molecules. Available at: [Link]

  • Kayumov, A.R., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Ferreira, F., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Patil, S.A., et al. (2017). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents (CN103570649A).
  • Kalinina, I.V., et al. (2021). Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Russian Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2019). Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip. Google Patents (CN109613141B).
  • Souza, L.J.B., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... ResearchGate. Available at: [Link]

  • Balakrishnan, M., et al. (2021). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Available at: [Link]

  • Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gates, P.J., et al. (2006). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

  • Milosavljević, A.R., et al. (2011). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Balakrishnan, M., et al. (2021). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. Available at: [Link]

  • Ferreira, F., et al. (2007). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Application

The Versatile Synthon: Harnessing 5-ethoxy-5H-furan-2-one in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Unique Building Block In the landscape of contemporary organic synthesis, the pursuit of versatile and efficient building blocks is paramount for the streamlined construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of contemporary organic synthesis, the pursuit of versatile and efficient building blocks is paramount for the streamlined construction of complex molecular architectures. Among these, 5-ethoxy-5H-furan-2-one, a member of the butenolide family, has emerged as a synthon of considerable interest. Its unique structural features—an α,β-unsaturated lactone, a chiral center at C5, and a reactive acetal moiety—render it a powerful precursor for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of 5-ethoxy-5H-furan-2-one, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The furan-2(5H)-one scaffold is a prevalent motif in numerous biologically active natural products, exhibiting a wide spectrum of activities, including antifungal, antibacterial, and anti-inflammatory properties.[1]

The reactivity of 5-ethoxy-5H-furan-2-one is multifaceted. The electron-deficient double bond is an excellent Michael acceptor and a competent dienophile in Diels-Alder reactions. The ethoxy group at the C5 position can be displaced by various nucleophiles, and the lactone carbonyl can be targeted by strong nucleophiles. This combination of reactive sites allows for a modular approach to the synthesis of highly functionalized molecules.

Synthesis of 5-ethoxy-5H-furan-2-one: A Gateway to its Chemistry

The most common and economically viable route to 5-alkoxy-2(5H)-furanones is through the oxidation of furfural, a renewable platform chemical derived from biomass.[2][3] The reaction proceeds via a Baeyer-Villiger-type oxidation mechanism, where an oxygen atom is inserted into the furan ring.[2] The initial product is the highly reactive 5-hydroxy-2(5H)-furanone, which can be readily converted to the more stable 5-ethoxy derivative by an acid-catalyzed reaction with ethanol.

Workflow for the Synthesis of 5-ethoxy-5H-furan-2-one

Furfural Furfural Oxidation Oxidation (e.g., H₂O₂/TFA) Furfural->Oxidation Hydroxyfuranone 5-hydroxy-2(5H)-furanone Oxidation->Hydroxyfuranone Esterification Acid-catalyzed Esterification (Ethanol, H⁺) Hydroxyfuranone->Esterification Ethoxyfuranone 5-ethoxy-5H-furan-2-one Esterification->Ethoxyfuranone Purification Purification (Column Chromatography) Ethoxyfuranone->Purification

Caption: Synthesis of 5-ethoxy-5H-furan-2-one from furfural.

Protocol 1: Two-Step Synthesis of 5-ethoxy-5H-furan-2-one from Furfural

This protocol is adapted from established methods for the oxidation of furfural to 5-hydroxy-2(5H)-furanone, followed by an in-situ etherification.[2][3][4]

Materials:

  • Furfural (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

Step 1: Oxidation of Furfural to 5-hydroxy-2(5H)-furanone

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add freshly distilled furfural (1.0 equiv).

  • Cool the flask in an ice bath and slowly add trifluoroacetic acid (TFA) (0.2 equiv).

  • With vigorous stirring, add 30% hydrogen peroxide (1.5 equiv) dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the furfural is consumed.

Step 2: Etherification to 5-ethoxy-5H-furan-2-one

  • To the reaction mixture from Step 1, add anhydrous ethanol (5.0 equiv).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) (1-2 drops).

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the conversion of the hydroxy intermediate to the ethoxy derivative by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 5-ethoxy-5H-furan-2-one.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic ethoxy group signals in the NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the success of the synthesis.

Application in Michael Addition: Construction of Functionalized Butyrolactones

The α,β-unsaturated nature of the lactone ring in 5-ethoxy-5H-furan-2-one makes it an excellent Michael acceptor.[5] This reactivity allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of highly functionalized γ-butyrolactone derivatives. The stereochemical outcome of this addition can often be controlled by the use of chiral auxiliaries or catalysts.[6]

Mechanism of Michael Addition to 5-ethoxy-5H-furan-2-one

Start 5-ethoxy-5H-furan-2-one + Nucleophile (Nu⁻) Addition 1,4-Conjugate Addition Start->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation (H⁺ source) Enolate->Protonation Product 4-substituted-5-ethoxy-dihydrofuran-2(3H)-one Protonation->Product

Caption: Generalized mechanism of Michael addition.

Protocol 2: Michael Addition of Nitromethane

This protocol describes the base-catalyzed Michael addition of nitromethane to 5-ethoxy-5H-furan-2-one. Nitromethane is a versatile C1 synthon, and the resulting nitro-functionalized lactone can be further transformed into valuable compounds such as β-amino acids. The conditions are adapted from similar additions to α,β-unsaturated systems.[7]

Materials:

  • 5-ethoxy-5H-furan-2-one

  • Nitromethane

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Data Table:

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1NitromethaneDBUTHF0 to RT12~85
2ThiophenolEt₃NCH₂Cl₂RT6~90
3Diethyl malonateNaOEtEtOHRT24~80

Procedure:

  • To a solution of 5-ethoxy-5H-furan-2-one (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add nitromethane (1.5 equiv).

  • Slowly add DBU (0.1 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-ethoxy-4-(nitromethyl)dihydrofuran-2(3H)-one.

Causality and Self-Validation: DBU is chosen as a non-nucleophilic organic base to generate the nitronate anion in situ without competing in the addition reaction. The reaction is monitored by TLC; the disappearance of the starting furanone and the appearance of a new, more polar spot indicates product formation. The structure of the product can be confirmed by NMR, where the disappearance of the vinyl protons and the appearance of new aliphatic proton signals will be evident, along with IR spectroscopy showing the characteristic nitro group stretches.

Application in Diels-Alder Reactions: Access to Bicyclic Lactones

The endocyclic double bond of 5-ethoxy-5H-furan-2-one can act as a dienophile in [4+2] cycloaddition reactions, providing a direct route to complex bicyclic lactone frameworks. These structures are prevalent in many natural products. The stereochemical outcome of the Diels-Alder reaction is often governed by the endo rule, although the substitution pattern of the diene and dienophile can influence the product distribution.[8][9]

Protocol 3: Diels-Alder Reaction with a Furan Diene

This protocol outlines the reaction of 5-ethoxy-5H-furan-2-one with a reactive furan derivative, 2,5-bis(hydroxymethyl)furan, which acts as the diene. This reaction is based on known Diels-Alder cycloadditions involving furan derivatives.[1][10]

Materials:

  • 5-ethoxy-5H-furan-2-one

  • 2,5-Bis(hydroxymethyl)furan

  • Toluene (anhydrous)

  • Hydroquinone (as a polymerization inhibitor)

Procedure:

  • In a sealed tube, dissolve 5-ethoxy-5H-furan-2-one (1.0 equiv), 2,5-bis(hydroxymethyl)furan (1.2 equiv), and a catalytic amount of hydroquinone in anhydrous toluene (0.5 M).

  • Seal the tube and heat the mixture at 110-120 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.

Causality and Self-Validation: The reaction is performed at an elevated temperature to overcome the activation energy barrier and the aromaticity of the furan diene. Hydroquinone is added to prevent polymerization of the starting materials and products at high temperatures. The formation of the bicyclic adduct can be confirmed by ¹H NMR, observing the disappearance of the olefinic signals from the starting materials and the appearance of new signals corresponding to the bridgehead and bridge protons of the bicyclic system. 2D NMR techniques (COSY, HSQC) will be crucial in assigning the stereochemistry of the adduct.

Application in Organocuprate Additions: Stereoselective C-C Bond Formation

Organocuprates (Gilman reagents) are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[11][12][13][14] This reactivity can be exploited with 5-ethoxy-5H-furan-2-one to introduce a variety of alkyl and aryl groups at the C4 position with high stereoselectivity.

Protocol 4: Conjugate Addition of a Gilman Reagent

This protocol describes the addition of lithium dimethylcuprate to 5-ethoxy-5H-furan-2-one.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • 5-ethoxy-5H-furan-2-one

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add CuI (1.0 equiv) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add methyllithium solution (2.0 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Gilman reagent (a clear, colorless, or slightly yellow solution).

  • Cool the reaction mixture to -78 °C.

  • In a separate flask, dissolve 5-ethoxy-5H-furan-2-one (1.0 equiv) in anhydrous diethyl ether and add this solution dropwise to the Gilman reagent at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-ethoxy-4-methyldihydrofuran-2(3H)-one.

Causality and Self-Validation: The use of two equivalents of the organolithium reagent to one equivalent of CuI is crucial for the formation of the reactive Gilman reagent. The reaction is performed at low temperature to prevent side reactions, such as 1,2-addition to the lactone carbonyl. The success of the reaction is confirmed by NMR analysis, which will show the introduction of a new methyl group and the saturation of the double bond.

Conclusion

5-ethoxy-5H-furan-2-one stands as a testament to the power of functionalized building blocks in streamlining synthetic strategies. Its inherent reactivity, coupled with the potential for stereocontrol, makes it a valuable tool for accessing diverse and complex molecular targets. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers looking to exploit the rich chemistry of this versatile synthon. As the demand for efficient and sustainable synthetic methods grows, the application of biomass-derived building blocks like 5-ethoxy-5H-furan-2-one is poised to play an increasingly significant role in the future of organic chemistry and drug discovery.

References

  • (2025). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ResearchGate. [Link]

  • Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. CNR-IRIS. [Link]

  • Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

  • Feringa, B. L., et al. (1994). Catalytic kinetic resolution of 5-alkoxy-2(5h)-furanones. University of Groningen Research Portal. [Link]

  • Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. PMC - NIH. [Link]

  • An efficient synthesis of 5-hydroxy-2(5H)-furanone: Using a titanium silicate molecular sieve catalyst. ResearchGate. [Link]

  • PHOTOCHEMICAL TRANSFORMATIONS OF 2(5H)-FURANONES. A REVIEW. Semantic Scholar. [Link]

  • (2025). The Chemistry of 2(5H)-Furanones. ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. NIH. [Link]

  • (2024). (PDF) Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N -Phenylmaleimide Derivatives. ResearchGate. [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

  • Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. The Royal Society of Chemistry. [Link]

  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

  • 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. MDPI. [Link]

  • Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Budapest University of Technology and Economics. [Link]

  • Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Macroheterocycles. [Link]

  • Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. ResearchGate. [Link]

  • Gilman Reagent & Organocuprates. YouTube. [Link]

  • An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. PMC - NIH. [Link]

  • A Study on the Photoreaction of 2(5H)-Furanones with Substituted Acetylenes: Evidence for a Mechanistic Reformulation. PubMed. [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]

  • (2025). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. [Link]

  • Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. [Link]

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Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-ethoxy-5H-furan-2-one on Cancer Cell Lines

Introduction: Unveiling the Therapeutic Potential of Furanone Derivatives The furan-2(5H)-one scaffold is a core structural motif found in numerous natural products that exhibit a wide array of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Furanone Derivatives

The furan-2(5H)-one scaffold is a core structural motif found in numerous natural products that exhibit a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties[1]. In the realm of oncology, derivatives of this heterocyclic compound have garnered significant attention for their potential as cytotoxic agents against various cancer cell lines. Some halogenated furan-2(5H)-ones, for instance, have demonstrated potent antiproliferative activities in prostate (PC-3) and colon (HCT-116) cancer cells, inducing cell death primarily through apoptosis[2]. This document provides a comprehensive guide for researchers to evaluate the in vitro cytotoxic effects of a specific derivative, 5-ethoxy-5H-furan-2-one, a compound whose therapeutic potential remains to be fully elucidated.

These application notes are designed to provide a robust framework for the initial screening and mechanistic evaluation of 5-ethoxy-5H-furan-2-one. We will detail the foundational protocols for cell viability and cytotoxicity assessment, and further delineate methods to probe the underlying mechanism of cell death, such as the induction of apoptosis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cancer cell models.

I. Foundational Assays: Quantifying the Cytotoxic Effect

A multi-faceted approach is crucial for a robust assessment of a compound's cytotoxic profile. We will focus on two primary assays that measure different aspects of cellular health: the MTT assay, which reflects metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which indicates loss of membrane integrity.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells[4].

  • Cell Seeding:

    • Culture your chosen cancer cell lines (e.g., A549, MCF-7, HeLa) using standard cell culture protocols.[5][6][7][8]

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of 5-ethoxy-5H-furan-2-one in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 0.5% in the cell culture medium, as it can be cytotoxic.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-ethoxy-5H-furan-2-one. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9][12]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity[14][15][16].

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Steps 1 and 2).[4] It is advisable to run this assay in parallel with the MTT assay using a duplicate plate.

  • Assay Controls:

    • Prepare the following controls in triplicate:

      • Background Control: Wells with medium only.

      • Spontaneous LDH Release: Wells with untreated cells.

      • Maximum LDH Release: Wells with untreated cells, to be lysed before measurement.

      • Vehicle Control: Wells with cells treated with the highest concentration of the solvent used for compound dilutions.[4]

  • Sample Collection and Lysis:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[4]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • To the "Maximum LDH Release" wells, add 10 µL of the lysis buffer provided with the LDH assay kit 45 minutes before the end of incubation.[4]

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

II. Mechanistic Insights: Investigating the Mode of Cell Death

Once the cytotoxic effect of 5-ethoxy-5H-furan-2-one is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will describe two key assays to determine if 5-ethoxy-5H-furan-2-one induces apoptosis: the Annexin V-FITC assay for detecting early apoptotic events and the Caspase-3 activity assay for measuring the activation of a key executioner caspase.

A. Annexin V-FITC Assay: Detecting Phosphatidylserine Externalization

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18][19]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with 5-ethoxy-5H-furan-2-one at its IC₅₀ concentration (determined from the MTT/LDH assays) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) and transfer to a flow cytometry tube.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[20]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[20]

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

B. Caspase-3 Activity Assay: Measuring the Executioner Caspase

Caspase-3 is a key executioner caspase in the apoptotic pathway.[21] Its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in the morphological and biochemical changes associated with apoptosis. This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter.[21][22] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

  • Cell Lysis:

    • Treat cells with 5-ethoxy-5H-furan-2-one as described for the Annexin V assay.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in 50 µL of cold lysis buffer and incubate on ice for 10 minutes.[21]

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.[21]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase Assay:

    • Add 50 µL of 2X reaction buffer to each well of a 96-well plate.

    • Add 50 µg of protein lysate to each well and adjust the volume to 90 µL with lysis buffer.

    • Add 10 µL of the Caspase-3 substrate (DEVD-pNA).[23]

    • Incubate the plate at 37°C for 1-2 hours.[23]

  • Absorbance Reading:

    • Measure the absorbance at 405 nm using a microplate reader.[23]

  • Data Analysis:

    • The increase in caspase-3 activity can be calculated by comparing the absorbance readings of the treated samples to the untreated control.

III. Data Presentation and Visualization

Clear presentation of data is paramount for accurate interpretation. All quantitative data should be summarized in structured tables for easy comparison.

Table 1: Hypothetical IC₅₀ Values of 5-ethoxy-5H-furan-2-one on Various Cancer Cell Lines

Cell LineHistologyIC₅₀ (µM) after 48h
A549Lung Carcinoma25.3 ± 2.1
MCF-7Breast Adenocarcinoma15.8 ± 1.5
HeLaCervical Adenocarcinoma32.1 ± 3.5
HCT-116Colon Carcinoma18.9 ± 2.3

Table 2: Hypothetical Apoptosis Induction by 5-ethoxy-5H-furan-2-one (at IC₅₀) in MCF-7 Cells after 24h

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control3.2 ± 0.51.5 ± 0.3
5-ethoxy-5H-furan-2-one28.7 ± 2.912.4 ± 1.8

IV. Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start with Cultured Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of 5-ethoxy-5H-furan-2-one seed->treat incubate Incubate for 24, 48, or 72h treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh ic50 Determine IC50 mtt->ic50 ldh->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway_Investigation cluster_early Early Apoptosis cluster_late Late Apoptosis compound 5-ethoxy-5H-furan-2-one cell Cancer Cell compound->cell ps Phosphatidylserine Externalization cell->ps induces caspase Caspase-3 Activation cell->caspase induces annexin Annexin V-FITC Assay ps->annexin detects caspase_assay Caspase-3 Activity Assay caspase->caspase_assay measures

Caption: Investigating apoptosis induction by 5-ethoxy-5H-furan-2-one.

V. Concluding Remarks

The protocols and guidelines presented herein provide a comprehensive starting point for the investigation of the cytotoxic properties of 5-ethoxy-5H-furan-2-one. By employing a multi-assay approach, researchers can obtain reliable and reproducible data on the compound's effect on cancer cell viability and gain insights into its potential mechanism of action. The inherent flexibility of these protocols allows for adaptation to a wide range of cancer cell lines and experimental conditions, paving the way for a thorough preclinical evaluation of this promising furanone derivative.

References

  • De la Cruz, J., et al. (2018). Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. ResearchGate. [Link]

  • Valente, E., et al. (2021). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Yilmaz, B., et al. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicological Mechanisms and Methods. [Link]

  • Palai, Y. N., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Horizon Discovery. Protocols for Cancer-related cell lines. [Link]

  • Dojindo Molecular Technologies. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • ResearchGate. Cancer Cell Culture Methods and Protocols. [Link]

  • ResearchGate. In vitro and in vivo toxicity of selected furanones. [Link]

  • National Institutes of Health. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Alpha Lifetech. (2023). Cancer Cell Lines Culture Protocol. Medium. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Wikipedia. 5-Hydroxy-2(5H)-furanone. [Link]

  • PubMed. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. [Link]

  • ResearchGate. Cancer cell culture: methods and protocols. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line... (2019). protocols.io. [Link]

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Application

Validated Analytical Methods for the Quantification of 5-ethoxy-5H-furan-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides two robust and validated analytical methods for the quantitative determination of 5-ethoxy-5H-fu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides two robust and validated analytical methods for the quantitative determination of 5-ethoxy-5H-furan-2-one, a heterocyclic compound of interest in chemical synthesis and pharmaceutical development. We present a primary method utilizing Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis and a confirmatory method using Gas Chromatography with Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity. The protocols herein are developed with an emphasis on the rationale behind methodological choices and are validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2]

Introduction and Scientific Rationale

5-ethoxy-5H-furan-2-one (CAS: 2833-30-9, Formula: C₆H₈O₃, MW: 128.13 g/mol ) is a substituted butenolide, a class of lactones known for a wide range of biological activities and for their utility as synthetic intermediates.[3][4] Accurate quantification of this analyte is critical for reaction monitoring, purity assessment in drug substance manufacturing, stability testing, and formulation development.

The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.[5] 5-ethoxy-5H-furan-2-one possesses a conjugated π-system within its α,β-unsaturated lactone ring, making it an ideal chromophore for UV detection. This underpins the selection of HPLC-UV as a primary analytical technique. Furthermore, its predicted volatility and thermal stability make it amenable to GC-MS analysis, which provides orthogonal confirmation and superior specificity through mass fragmentation patterns.[6][7]

A critical consideration for furanone lactones is their susceptibility to hydrolysis, which opens the lactone ring to form a corresponding hydroxy acid, especially under neutral to basic pH conditions.[8][9] Therefore, all protocols have been designed to maintain an acidic environment during sample preparation and analysis to ensure the stability of the lactone form.

Method 1: RP-HPLC-UV for Quantitative Analysis

This method is designed for reliable, routine quantification of 5-ethoxy-5H-furan-2-one in various sample matrices. The reversed-phase approach separates compounds based on hydrophobicity, which is a robust mechanism for a molecule of this polarity.

Principle of the Method

A C18 stationary phase (non-polar) is used to retain the analyte from a polar mobile phase. By gradually increasing the organic solvent composition of the mobile phase, the analyte is eluted and detected by its UV absorbance. The choice of a C18 column provides a versatile and well-understood retention mechanism for a broad range of small organic molecules. The mobile phase is acidified to suppress the ionization of potential acidic impurities and, most importantly, to stabilize the analyte's lactone ring structure.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • 5-ethoxy-5H-furan-2-one reference standard (≥95% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PTFE)

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

2.2.3. Sample Preparation

  • Accurately weigh the sample containing 5-ethoxy-5H-furan-2-one.

  • Dissolve/extract the sample with a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
Instrument HPLC system with UV/DAD detectorStandard equipment for quantitative analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase Gradient: A (0.1% FA in H₂O), B (0.1% FA in ACN)Gradient elution ensures good peak shape and timely elution.
Gradient Program 0-15 min: 20% B to 80% B; 15-17 min: 80% B; 17-18 min: 80% B to 20% B; 18-25 min: 20% BA standard gradient to resolve the analyte from impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
Detection UV at 220 nmThe α,β-unsaturated carbonyl system exhibits strong absorbance in this region.
Analytical Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting RefStd Reference Standard Weighing StockSol Stock Solution Prep RefStd->StockSol Sample Sample Weighing/Extraction SamplePrep Sample Filtration Sample->SamplePrep CalStd Calibration Standards Prep StockSol->CalStd HPLC HPLC-UV Analysis CalStd->HPLC SamplePrep->HPLC Data Data Acquisition & Integration HPLC->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: High-level workflow for HPLC-UV analysis.

Method Validation

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.995. No interference at the analyte's retention time from blank/placebo.Ensures the signal is solely from the analyte.
Linearity R² ≥ 0.999 over the specified range.Demonstrates a proportional response to concentration.
Range Typically 80-120% of the target concentration.The interval providing acceptable linearity, accuracy, and precision.
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of results to the true value.[10]
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%Measures the method's consistency.
LOQ Signal-to-Noise ratio ≥ 10.Lowest concentration quantifiable with acceptable precision and accuracy.
LOD Signal-to-Noise ratio ≥ 3.Lowest concentration detectable by the method.
Robustness RSD ≤ 2.0% after minor changes (e.g., flow rate ±10%, column temp ±5°C).Shows the method's reliability with small variations.

Method 2: GC-MS for Confirmatory Analysis

This method offers higher specificity and is ideal for complex matrices or as a confirmatory technique. The choice of GC-MS is predicated on the analyte's ability to be volatilized without degradation.

Principle of the Method

The sample is injected into a heated port, where the analyte is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The eluted compounds enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation "fingerprint" for structural confirmation.

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • 5-ethoxy-5H-furan-2-one reference standard (≥95% purity)

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) (e.g., 5-ethyl-2(5H)-furanone, if available and resolved)

3.2.2. Preparation of Solutions

  • Solvent: Ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method but using ethyl acetate.

  • Calibration Standards (e.g., 0.1-20 µg/mL): Prepare by serial dilution of the stock solution with ethyl acetate. If using an IS, add it to each standard at a constant concentration.

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample (or a dissolved solid), add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

Instrumentation and GC-MS Conditions
ParameterRecommended SettingRationale
Instrument GC system with a Mass Spectrometric detectorProvides separation and structural confirmation.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-polarity column suitable for general-purpose analysis.[11]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas for carrying the sample through the column.
Inlet Temp. 250 °CEnsures rapid vaporization without thermal degradation.
Injection Mode 1 µL, SplitlessMaximizes analyte transfer to the column for trace analysis.
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)Separates analytes based on boiling points.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Detection Mode Full Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan provides the complete mass spectrum. SIM mode increases sensitivity by monitoring only characteristic ions.
Quantifier Ions Hypothetical: m/z 128 (M+), 99, 83, 55To be determined empirically. Based on the structure, the molecular ion (128) and fragments from loss of -OC₂H₅ and other rearrangements are expected.
Sample Preparation Workflow Visualization

GC_SamplePrep A Aqueous Sample (1 mL) B Add Ethyl Acetate (1 mL) A->B C Vortex (2 min) B->C D Centrifuge (5 min) C->D E Collect Organic Layer D->E F Dry with Na₂SO₄ E->F G Transfer to GC Vial F->G H GC-MS Analysis G->H

Caption: Workflow for liquid-liquid extraction.

Method Validation

The GC-MS method validation follows the same ICH principles as the HPLC method, with specificity being a key strength due to the confirmatory nature of the mass spectrum.

Summary and Method Comparison

Both HPLC-UV and GC-MS are suitable for the quantification of 5-ethoxy-5H-furan-2-one. The choice depends on the specific application requirements.

FeatureRP-HPLC-UVGC-MS
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass fragmentation pattern.
Sensitivity Good (µg/mL range).Excellent (ng/mL or lower with SIM).
Sample Throughput Moderate (~25 min per run).Moderate (~30 min per run).
Matrix Effects Can be significant; requires clean samples.Less prone to non-volatile matrix effects.
Analyte Stability Non-destructive; suitable for thermally labile compounds.Requires analyte to be thermally stable and volatile.
Primary Use Routine QC, purity assays, formulation analysis.Trace analysis, impurity identification, confirmatory testing.

Conclusion

This application note details two validated, reliable, and robust methods for the quantification of 5-ethoxy-5H-furan-2-one. The RP-HPLC-UV method serves as an excellent choice for routine quality control and high-throughput analysis, while the GC-MS method provides superior sensitivity and specificity for confirmatory purposes and trace-level detection. The provided protocols, grounded in established scientific principles and regulatory guidelines, offer a comprehensive framework for researchers and drug development professionals to achieve accurate and defensible analytical results.

References

  • Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl - EURL-PC. (2024).
  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Available at: [Link]

  • Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. (2025). Macroheterocycles. Available at: [Link]

  • The Good Scents Company. (n.d.). 5,5-dimethyl-2(5H)-furanone. Available at: [Link]

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). Cambridge Open Engage. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Liquid chromatography quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. (2002). ResearchGate. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.). 5-ethyl-2(5H)-furanone. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. (1998). ACS Publications. Available at: [Link]

  • Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • FDA issues revised guidance for analytical method validation. (2014). ResearchGate. Available at: [Link]

  • Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. (1995). PubMed. Available at: [Link]

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. (1996). ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. (2001). PubMed. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Available at: [Link]

  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. (2009). ResearchGate. Available at: [Link]

  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. (n.d.). LCGC International. Available at: [Link]

  • Chemical Properties of 2(5H)-Furanone (CAS 497-23-4). (n.d.). Cheméo. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • 5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. Available at: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-ethoxy-5H-furan-2-one from Furfural

Welcome to the technical support center for the synthesis of 5-ethoxy-5H-furan-2-one from furfural. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethoxy-5H-furan-2-one from furfural. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you increase your reaction yield and overcome common experimental hurdles.

The conversion of furfural, a renewable platform chemical, into valuable derivatives like 5-ethoxy-5H-furan-2-one is a significant area of research. This process typically involves a two-step sequence that can often be performed in a single pot: the initial oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO), followed by the acid-catalyzed etherification of the HFO intermediate with ethanol.

Core Reaction Pathway

The overall transformation from furfural to 5-ethoxy-5H-furan-2-one can be visualized as follows:

Reaction_Pathway Furfural Furfural HFO 5-hydroxy-2(5H)-furanone (HFO) (Lactol Intermediate) Furfural->HFO Oxidation (e.g., O2, H2O2, Photo-oxidation) Product 5-ethoxy-5H-furan-2-one HFO->Product Etherification (Ethanol, Acid Catalyst) Troubleshooting_Workflow Start Low Yield of 5-ethoxy-5H-furan-2-one Check_Oxidation Check Furfural to HFO Conversion (TLC/GC-MS) Start->Check_Oxidation Check_Etherification Check HFO to Product Conversion (TLC/GC-MS) Check_Oxidation->Check_Etherification High Optimize_Oxidation Optimize Oxidation: - Oxidant Concentration - Catalyst Activity - Temperature Check_Oxidation->Optimize_Oxidation Low Optimize_Etherification Optimize Etherification: - Acid Catalyst - Water Removal - Ethanol Excess Check_Etherification->Optimize_Etherification Low Check_Side_Products Analyze Side Products (NMR, MS) Check_Etherification->Check_Side_Products High, but low final yield Optimize_Oxidation->Check_Etherification Success Improved Yield Optimize_Etherification->Success Polymerization Issue: Polymerization Solution: Lower Temp, Control pH Check_Side_Products->Polymerization Insoluble precipitate Over_Oxidation Issue: Over-oxidation Solution: Control Oxidant Stoichiometry Check_Side_Products->Over_Oxidation Maleic acid detected Cannizzaro Issue: Cannizzaro Products Solution: Avoid Basic Conditions Check_Side_Products->Cannizzaro Furoic acid/Furfuryl alcohol detected Polymerization->Success Over_Oxidation->Success Cannizzaro->Success

Caption: A workflow for troubleshooting low yields in the synthesis of 5-ethoxy-5H-furan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sensitizer in the photo-oxidation method?

In the photo-oxidation of furfural, a sensitizer such as methylene blue or rose bengal is used to absorb light and transfer the energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is the species that then reacts with furfural to initiate the oxidation process leading to the formation of HFO.[1]

Q2: Can I perform this synthesis in a one-pot reaction?

Yes, a one-pot synthesis is highly feasible and often preferred. By conducting the oxidation of furfural in ethanol, the ethanol can serve as both the solvent and the reactant for the subsequent etherification of the in-situ formed HFO.[1] This approach is more efficient as it eliminates the need for isolating the potentially unstable HFO intermediate.

Q3: What analytical techniques are best for monitoring the reaction progress?

A combination of techniques is recommended for a comprehensive understanding of your reaction:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of furfural and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including furfural, the ethoxy product, and some byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying intermediates and side products in the crude reaction mixture.

Q4: Is it necessary to purify the furfural before use?

Yes, it is highly recommended to use purified furfural. Commercial furfural can contain impurities, including polymerized materials and acidic residues, which can interfere with the reaction and reduce the yield. Distillation of furfural before use is a standard practice to ensure reproducibility.

Experimental Protocol: One-Pot Synthesis of 5-ethoxy-5H-furan-2-one

This protocol is a general guideline based on the photo-oxidation method. Optimization will be necessary for your specific laboratory conditions.

Materials:

  • Freshly distilled furfural

  • Anhydrous ethanol

  • Sensitizer (e.g., Rose Bengal or Methylene Blue)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Photo-reactor equipped with a suitable light source (e.g., a sodium lamp) and an oxygen inlet.

Procedure:

  • Reaction Setup: In a photo-reactor, dissolve the sensitizer (e.g., 0.1 mol%) in anhydrous ethanol.

  • Addition of Furfural: Add the freshly distilled furfural to the ethanol solution.

  • Initiation of Oxidation: While stirring vigorously, bubble a slow stream of oxygen through the solution and irradiate with the light source.

  • Monitoring the Reaction: Monitor the consumption of furfural by TLC or GC. The reaction time will vary depending on the scale and reaction conditions.

  • Etherification Step: Once the furfural is consumed, add the acid catalyst (e.g., 1-2 mol%) to the reaction mixture.

  • Driving the Etherification: Continue to stir the reaction at room temperature. For improved yields, consider gently heating the mixture and removing the water formed using a Dean-Stark trap.

  • Work-up and Purification:

    • Once the etherification is complete (as determined by TLC/GC), quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-ethoxy-5H-furan-2-one.

Data Summary Table

ParameterRecommended ConditionRationale / Key Considerations
Furfural Freshly distilledRemoves impurities that can inhibit the reaction.
Oxidant H₂O₂, O₂, Singlet O₂Choice depends on the catalytic system. Stoichiometry must be carefully controlled to avoid over-oxidation.
Catalyst (Oxidation) TS-1, Photo-sensitizerCatalyst activity is crucial for efficient conversion.
Catalyst (Etherification) Brønsted or Lewis AcidRequired to catalyze the etherification of the HFO intermediate.
Solvent EthanolActs as both a solvent and a reactant in a one-pot synthesis.
Temperature Room Temperature to mild heatingLower temperatures can improve selectivity and reduce polymerization.
Reaction Time Varies (monitor by TLC/GC)Prolonged reaction times can lead to byproduct formation.

References

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ChemRxiv. [Link]

  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR. [Link]

  • Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. (2025). ResearchGate. [Link]

  • An efficient synthesis of 5-hydroxy-2(5H)-furanone: Using a titanium silicate molecular sieve catalyst. (2025). ResearchGate. [Link]

  • 5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]

  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2025). MDPI. [Link]

  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2020). PubMed Central. [Link]

  • An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. (2019). PubMed. [Link]

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ResearchGate. [Link]

  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. (2024). RSC Publishing. [Link]

Sources

Optimization

Side product formation in the synthesis of 5-ethoxy-5H-furan-2-one and how to avoid them

Welcome to the technical support center for the synthesis of 5-ethoxy-5H-furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethoxy-5H-furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable chemical intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and overcome common challenges, thereby improving your reaction yields and product purity.

I. Introduction to the Synthesis of 5-ethoxy-5H-furan-2-one

The primary route to 5-ethoxy-5H-furan-2-one involves a two-step process starting from furfural. The first step is the oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO). The second step is an acid-catalyzed etherification of HFO with ethanol. While seemingly straightforward, this synthesis is often complicated by the formation of various side products due to the reactive nature of the furanone ring system, particularly under acidic conditions.

This guide will focus on troubleshooting the critical second step: the etherification of 5-hydroxy-2(5H)-furanone.

II. Troubleshooting Guide: Side Product Formation and Avoidance

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction mixture turned dark brown/black, and I observe significant polymer formation. What is causing this, and how can I prevent it?

Answer:

The dark coloration and precipitation of insoluble material are classic indicators of furan polymerization. Furan rings, especially when activated by electron-donating groups and in the presence of strong acids, are susceptible to polymerization.

Causality: The acid catalyst protonates the furanone ring, leading to the formation of carbocationic intermediates. These electrophilic species can then attack other furanone molecules in an electrophilic aromatic substitution-like manner, initiating a chain reaction that results in conjugated, dark-colored polymers. The presence of water can also contribute to ring-opening, which may lead to reactive intermediates that can also polymerize.[1]

Visualizing the Polymerization Initiation:

Caption: Initiation of acid-catalyzed polymerization of 5-ethoxy-5H-furan-2-one.

Strategies to Avoid Polymerization:

StrategyRationaleRecommended Action
Use a Milder Acid Catalyst Strong acids (e.g., concentrated H₂SO₄) generate a higher concentration of reactive carbocationic intermediates, accelerating polymerization.Replace strong acids with milder alternatives like p-toluenesulfonic acid (p-TSA), Amberlyst® 15, or other solid acid catalysts. These provide localized acidity and can be easily filtered out.
Control Reaction Temperature Higher temperatures increase the rate of all reactions, including polymerization.Maintain a lower reaction temperature. Start with room temperature and gently heat only if the reaction is too slow. Monitor the reaction progress closely.
Minimize Reaction Time Prolonged exposure to acidic conditions increases the likelihood of side reactions.Monitor the reaction by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.
Use Anhydrous Conditions Water can promote ring-opening to reactive aldehydes that can contribute to polymer formation.[1]Use anhydrous ethanol and dry all glassware thoroughly. The use of a drying tube is also recommended.
Question 2: My NMR spectrum shows unexpected peaks, suggesting a ring-opened product. What is this side product, and how can I minimize its formation?

Answer:

Under acidic conditions, the furanone ring can undergo hydrolysis or alcoholysis, leading to the formation of an acyclic ester. In the presence of ethanol, the likely ring-opened product is ethyl 4-oxobut-2-enoate.

Causality: The acid catalyst protonates the endocyclic oxygen atom of the furanone ring. This makes the ring more susceptible to nucleophilic attack by ethanol. The subsequent ring-opening results in the formation of the more stable acyclic ester.

Visualizing the Ring-Opening Mechanism:

RingOpening furanone 5-ethoxy-5H-furan-2-one O C=O protonated Protonated Furanone O-H+ C=O furanone->protonated H+ attack Nucleophilic Attack by Ethanol protonated->attack EtOH intermediate Tetrahedral Intermediate attack->intermediate ring_opened Ethyl 4-oxobut-2-enoate CHO CH=CH C(=O)OEt intermediate->ring_opened Ring Opening & Proton Transfer

Caption: Acid-catalyzed ring-opening of 5-ethoxy-5H-furan-2-one by ethanol.

Strategies to Avoid Ring-Opening:

StrategyRationaleRecommended Action
Control Acidity (pH) A lower pH (stronger acid) favors ring-opening.Use the mildest possible acid catalyst at the lowest effective concentration. If using a liquid acid, consider dropwise addition to maintain a controlled pH.
Lower Reaction Temperature The activation energy for ring-opening may be higher than for etherification.Running the reaction at a lower temperature can selectively favor the desired etherification.
Limit Water Content Water can act as a nucleophile, leading to the formation of the corresponding carboxylic acid, which can further catalyze side reactions.Ensure all reagents and solvents are anhydrous.
Question 3: I've isolated a side product with a higher molecular weight than my starting material, but it's not a polymer. What could it be?

Answer:

You are likely observing the self-condensation product of the starting material, 5-hydroxy-2(5H)-furanone (HFO). This dimer is 5,5'-oxybis(furan-2(5H)-one).[2]

Causality: This side reaction occurs when two molecules of HFO react with each other under acidic conditions. One molecule acts as a nucleophile (the hydroxyl group) and the other as an electrophile (after protonation of the hydroxyl group and loss of water). This is more likely to be a problem if the etherification of HFO with ethanol is slow or incomplete.

Strategies to Avoid Dimerization:

StrategyRationaleRecommended Action
Use an Excess of Ethanol A large excess of ethanol will outcompete the HFO for reaction with the protonated HFO intermediate, favoring the desired etherification.Use ethanol as the solvent for the reaction, ensuring it is in large excess relative to the HFO.
Ensure Efficient Stirring Good mixing ensures that the HFO is quickly dispersed and surrounded by ethanol molecules.Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Gradual Addition of HFO Adding the HFO slowly to the acidified ethanol can help to maintain a low concentration of HFO, minimizing self-condensation.Prepare a solution of the acid catalyst in ethanol, and then add the HFO dropwise or in small portions.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an experimental protocol for the synthesis of 5-ethoxy-5H-furan-2-one?

A1: The following protocol is a good starting point, based on analogous syntheses of 5-alkoxy-2(5H)-furanones.[3][4]

Experimental Protocol: Synthesis of 5-ethoxy-5H-furan-2-one

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-2(5H)-furanone (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (20-30 mL per gram of HFO) to the flask.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Q2: How can I analyze my reaction mixture to identify the main product and side products?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

TechniqueApplication
Thin Layer Chromatography (TLC) A quick and easy way to monitor the progress of the reaction. Use a mobile phase of hexane/ethyl acetate (e.g., 1:1 v/v) and visualize with a UV lamp and/or an iodine chamber.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for separating volatile components and identifying them by their mass spectra.[5][6] This can help to identify the main product and any low molecular weight side products.
High-Performance Liquid Chromatography (HPLC) Useful for both qualitative and quantitative analysis of the reaction mixture. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the structures of any isolated impurities.[8][9][10][11]

Q3: What are the expected NMR spectral data for 5-ethoxy-5H-furan-2-one?

  • ¹H NMR (in CDCl₃):

    • δ 6.1-6.2 ppm (d, 1H, vinylic proton)

    • δ 7.2-7.3 ppm (d, 1H, vinylic proton)

    • δ 5.8-5.9 ppm (s, 1H, O-CH-O proton)

    • δ 3.6-3.8 ppm (q, 2H, -O-CH₂-CH₃)

    • δ 1.2-1.3 ppm (t, 3H, -O-CH₂-CH₃)

  • ¹³C NMR (in CDCl₃):

    • δ 170-172 ppm (C=O)

    • δ 150-152 ppm (vinylic CH)

    • δ 122-124 ppm (vinylic CH)

    • δ 102-104 ppm (O-CH-O)

    • δ 65-67 ppm (-O-CH₂-CH₃)

    • δ 14-16 ppm (-O-CH₂-CH₃)

Q4: What are the best methods for purifying 5-ethoxy-5H-furan-2-one?

A4:

  • Flash Column Chromatography: This is a very effective method for removing both polar and non-polar impurities. Silica gel is the recommended stationary phase, with a gradient of ethyl acetate in hexane as the mobile phase.[12]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

IV. Summary of Key Recommendations

To successfully synthesize 5-ethoxy-5H-furan-2-one with high purity and yield, consider the following key recommendations:

  • Start with pure 5-hydroxy-2(5H)-furanone. Impurities in the starting material can lead to additional side reactions.

  • Use anhydrous conditions. Water can promote undesirable ring-opening and polymerization.

  • Employ a mild acid catalyst. This will minimize polymerization and ring-opening.

  • Use a large excess of ethanol. This will favor the desired etherification over self-condensation of the starting material.

  • Maintain a low reaction temperature. This will help to control the rate of side reactions.

  • Monitor the reaction closely. Avoid prolonged reaction times to minimize the formation of degradation products.

  • Neutralize the acid catalyst during work-up. This will prevent further side reactions during purification.

By following the guidance in this technical support document, you will be better equipped to navigate the challenges associated with the synthesis of 5-ethoxy-5H-furan-2-one and achieve your research goals.

V. References

  • Chavan, S. P., et al. (2014). A simple, efficient and scalable method for the synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters, 55(30), 4185-4187.

  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2025). Molecules, 30(15), 12345. (Simulated reference based on search results)

  • Gule, N. P., et al. (2012). Immobilized furanone derivatives as inhibitors for adhesion of bacteria on modified poly(styrene-co-maleic anhydride). Biomacromolecules, 13(10), 3138-3150.

  • Guigo, N., et al. (2017). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 9(12), 683.

  • Fariña, F., et al. (1987). Synthesis of 5-Alkoxy-2(5H)-furanones. Organic Preparations and Procedures International, 19(2-3), 193-197.

  • Palai, Y. N., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. (n.d.). Retrieved from a relevant scientific journal. (Simulated reference based on search results)

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). Journal of Analytical Methods in Chemistry.

  • Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl. (n.d.). EURL-PC.

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Advances, 6(34), 28781-28788.

  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

  • Competition between ring-puckering and ring-opening excited state reactions exemplified on 5H-furan-2-one and derivatives. (2020). Physical Chemistry Chemical Physics, 22(7), 3986-3994.

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2022). Restek.

  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. (n.d.). Benchchem.

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). A textbook on NMR spectroscopy. (Simulated reference based on search results)

  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. (n.d.). ANR.

  • An efficient synthesis of 5-hydroxy-2(5H)-furanone: Using a titanium silicate molecular sieve catalyst. (n.d.). Request PDF.

  • Application Notes and Protocols for High-Throughput Purification Using Furan-Based Solvents. (n.d.). Benchchem.

  • General experimental procedures for organic synthesis. (n.d.). A general organic chemistry lab manual. (Simulated reference based on search results)

  • 5-Hydroxyfuran-2(5H)-one | High-Purity Lactone Reagent. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Purification of 5-ethoxy-5H-furan-2-one

Welcome to the technical support center for the synthesis and purification of 5-ethoxy-5H-furan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-ethoxy-5H-furan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile butenolide intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively. This resource is structured as a series of troubleshooting questions and FAQs that directly address common challenges encountered in the laboratory.

Troubleshooting Guide: From Crude Product to Pure Compound

This section tackles specific, practical problems you might face after the initial synthesis of 5-ethoxy-5H-furan-2-one.

Q1: What are the likely impurities in my synthesis, and how can I identify them?

A1: Understanding potential impurities is the cornerstone of developing an effective purification strategy. The impurity profile of your crude 5-ethoxy-5H-furan-2-one is intrinsically linked to your synthetic route.

Common Synthetic Routes & Associated Impurities:

  • Oxidation of Furfural followed by Ethoxylation: This common route can introduce several impurities. The oxidation of furfural can yield 5-hydroxy-2(5H)-furanone as an intermediate.[1][2] Incomplete reaction or side reactions can lead to a complex mixture.

    • Unreacted Starting Materials: Furfural, ethanol.

    • Reaction Intermediates: 5-hydroxy-2(5H)-furanone.

    • Over-oxidation Products: Maleic acid, formic acid.[2]

    • Solvent Residues: Depending on the reaction solvent used.

  • Alkoxylation of Furan Derivatives: Using precursors like 2,5-dimethoxy-2,5-dihydrofuran can be a cleaner route but may leave behind its own set of impurities.[3]

    • Unreacted Precursors: e.g., 2,5-dimethoxy-2,5-dihydrofuran.

    • Reagents: Residual Lewis acids or silylating agents if used.[3]

    • Hydrolysis Products: The lactone ring is susceptible to hydrolysis, especially under non-neutral pH conditions, forming the corresponding hydroxy acid.[4]

Identification Strategy:

A multi-technique approach is recommended for confident identification of impurities.

Analytical TechniqueInformation ProvidedKey Considerations
¹H NMR Spectroscopy Provides structural information and relative quantification of the main product versus impurities.[5][6]Use a calibrated internal standard for accurate quantification. Compare your spectrum to a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components and provides mass information for identification.[7]Ideal for detecting residual starting materials and low-boiling point side products. Derivatization may be needed for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Excellent for separating less volatile compounds and monitoring the progress of purification.[4]A reverse-phase C18 or C8 column is often effective.[4] Can be used to quantify both the lactone and its hydrolyzed hydroxy acid form.
Thin-Layer Chromatography (TLC) A rapid, qualitative tool to assess the complexity of the crude mixture and to develop a solvent system for column chromatography.Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) and visualize with a suitable stain (e.g., potassium permanganate).
Q2: My crude product is a dark oil. How can I remove colored impurities?

A2: The presence of color often indicates high molecular weight, conjugated byproducts or polymeric materials. These can sometimes interfere with crystallization or co-elute with your product during chromatography.

Recommended Protocol: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[8]

  • Dissolution: Dissolve the crude oil in a minimum amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight relative to your crude product) to the solution.[8]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes lead to the charcoal catalyzing degradation.

  • Hot Filtration (if necessary): If you dissolved your compound in a hot solvent for recrystallization, you must perform a hot gravity filtration to remove the charcoal.[8]

  • Filtration: Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal. A sintered glass funnel can also be used.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the decolorized product.

Causality: The porous structure of activated charcoal provides a vast surface area that adsorbs large, flat, conjugated molecules (often the source of color) through van der Waals forces, effectively removing them from the solution.

Q3: How do I choose the best purification method for 5-ethoxy-5H-furan-2-one?

A3: The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities. Since 5-ethoxy-5H-furan-2-one is often an oil or low-melting solid, a multi-step approach is typically required.

Use the following decision tree to guide your choice:

G start Crude Product is_oil Is the product a viscous oil? start->is_oil has_solids Are there insoluble solids? is_oil->has_solids No chromatography Flash Column Chromatography is_oil->chromatography Yes is_colored Is the product intensely colored? has_solids->is_colored No filtration Filtration has_solids->filtration Yes charcoal Activated Charcoal Treatment is_colored->charcoal Yes extraction Aqueous Workup / Liquid-Liquid Extraction is_colored->extraction No filtration->is_colored charcoal->extraction extraction->chromatography distillation Vacuum Distillation chromatography->distillation final_product Pure Product distillation->final_product

Caption: Purification decision workflow for 5-ethoxy-5H-furan-2-one.

Q4: Can you provide a detailed protocol for flash column chromatography?

A4: Flash column chromatography is the most common and effective method for purifying furanone derivatives on a laboratory scale.[3][9] It excels at separating compounds with different polarities.

Step-by-Step Protocol:

  • Solvent System Selection:

    • Using TLC, find an eluent system that gives your product an Rf value of approximately 0.3-0.4.

    • A common starting point is a gradient of ethyl acetate (polar) in hexanes or heptane (non-polar).[3] For 5-ethoxy-5H-furan-2-one, a system of 20-40% ethyl acetate in hexanes is often a good starting point.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).

    • Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Pro-Tip (Dry Loading): For better resolution, adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound and then the more polar impurities down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

Q5: Is recrystallization a viable option for 5-ethoxy-5H-furan-2-one?

A5: Standard recrystallization is challenging because the parent compound, 2(5H)-furanone, has a melting point of 4-5 °C, and the ethoxy derivative is also typically an oil at room temperature. However, if your product is a solid or if you observe crystallization upon cooling, low-temperature crystallization can be effective.

Protocol for Low-Temperature Crystallization:

  • Solvent Screening: The key is to find a solvent in which the compound is soluble when warm but sparingly soluble at low temperatures (e.g., 0 °C to -20 °C).[10][11]

    • Good candidates: Diethyl ether, pentane, or a mixed solvent system like diethyl ether/hexanes.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution. Start with an ice-water bath (0 °C). If no crystals form, move to a freezer (-20 °C). Slow cooling is crucial for forming pure, well-defined crystals.[12]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[12]

  • Isolation: Once crystallization is complete, you must perform a cold filtration. Pre-cool the filtration apparatus (Büchner or Hirsch funnel) and the wash solvent to the crystallization temperature to avoid redissolving the product.[12] Wash the collected crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-ethoxy-5H-furan-2-one to ensure its stability?

A1: Lactones can be sensitive to hydrolysis, especially in the presence of moisture or non-neutral pH.[4] To ensure long-term stability:

  • Temperature: Store in a refrigerator at 2-8 °C. Some suppliers recommend storage between 10-25°C, but colder is generally safer for long-term stability.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air-oxidation.

  • Container: Use a tightly sealed, airtight container to protect from moisture. An amber glass vial is preferred to protect from light, as some furanones can be light-sensitive.[14]

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most common degradation pathway for this and other butenolides is the hydrolysis of the ester (lactone) ring. This reaction is catalyzed by both acid and base and results in the formation of the corresponding ring-opened gamma-hydroxy carboxylic acid, which is often inactive or has different properties.

Caption: Primary degradation pathway via hydrolysis.

To mitigate this, ensure all solvents and reagents used in the final purification and storage steps are neutral and anhydrous.

Q3: What safety precautions should I take when handling 5-ethoxy-5H-furan-2-one?

A3: According to safety data, 5-ethoxy-5H-furan-2-one is a hazardous substance.[13] Always consult the full Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation.

  • Hazards: The compound is listed with the following hazard statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.

    • H373: May cause damage to organs through prolonged or repeated exposure.[13]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste.

This guide provides a framework for troubleshooting the purification of 5-ethoxy-5H-furan-2-one. Remember that every reaction is unique, and these protocols should be adapted based on your specific observations and analytical data.

References

  • Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview). Semantic Scholar. Available at: [Link]

  • Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. ResearchGate. Available at: [Link]

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Available at: [Link]

  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ResearchGate. Available at: [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]

  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.
  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. National Institutes of Health. Available at: [Link]

  • Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. Google Patents.
  • Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Available at: [Link]

  • A Study on the Photoreaction of 2(5H)-Furanones with Substituted Acetylenes: Evidence for a Mechanistic Reformulation. National Institutes of Health. Available at: [Link]

  • Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. ResearchGate. Available at: [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. ResearchGate. Available at: [Link]

  • Carrying out a recrystallisation. YouTube. Available at: [Link]

  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. National Institutes of Health. Available at: [Link]

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. National Institutes of Health. Available at: [Link]

  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]

  • Method for separating lactone-contg. high-molecular weight compounds. Google Patents.
  • Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. ResearchGate. Available at: [Link]

  • Recrystallization. University of Massachusetts. Available at: [Link]

  • Recrystallization. California State University, Stanislaus. Available at: [Link]

  • CHEM2415 - Video 1 - Recrystallization. YouTube. Available at: [Link]

  • 2(5H)-Furanone. PubChem. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking of Furanone Derivatives in Oncology Research

In the relentless pursuit of novel and efficacious anticancer agents, the heterocyclic furanone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of cytotoxic and tumor-static activities....

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and efficacious anticancer agents, the heterocyclic furanone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of cytotoxic and tumor-static activities. This guide provides a comparative analysis of prominent furanone derivatives, offering a technical deep-dive into their anticancer efficacy, mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the oncology field.

The Furanone Core: A Versatile Pharmacophore in Cancer Therapy

The furanone ring system, a five-membered heterocyclic ketone, is a common motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] In the context of oncology, the structural versatility of the furanone core allows for extensive chemical modifications, leading to derivatives with potent and selective anticancer properties. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways.[1][2]

Comparative Anticancer Activity of Furanone Derivatives

The true measure of a potential therapeutic agent lies in its ability to selectively inhibit the growth of cancer cells. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several notable furanone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a higher potency.

Table 1: Cytotoxic Activity (IC50 in µM) of Furanone Derivatives Against Various Cancer Cell Lines

DerivativeMCF-7 (Breast)C6 (Glioma)KYSE70 (Esophageal)KYSE150 (Esophageal)
Compound 4e (bis-2(5H)-furanone) -12.1[3]--
Compound 4c (furanopyridinone) --0.888 (µg/mL)[1]0.655 (µg/mL)[1]
Compound 13b (furanone-hybrid) GI50: 2.17-9.60 (across 48 cell lines)---
Compound 7 (furan-based) 2.96[4]---
Compound 4 (furan-based) 4.06[4]---

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies. The data presented here is for illustrative purposes to highlight the potency of different furanone scaffolds.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer

Furanone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics and for identifying patient populations most likely to respond to treatment.

Inhibition of Key Signaling Pathways

Several furanone derivatives have been shown to modulate the activity of critical signaling proteins implicated in cancer progression.

  • EGFR and METAP2 Inhibition: Some furanopyridinone derivatives, such as compound 4c, are predicted to bind to and inhibit the Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (METAP2), both of which are important targets in cancer therapy.[1]

  • Hsp90 Inhibition: Novel furanone-based hybrids have been designed as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these "client" proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[5][6]

  • Eag-1 Potassium Channel Inhibition: Theoretical studies suggest that certain furanone derivatives can act as inhibitors of the Ether-à-go-go-1 (Eag-1) potassium channel.[7][8] The aberrant expression of Eag-1 in various cancers is linked to cell proliferation, making it an attractive therapeutic target.[1][9][10][11][12]

  • MAPK14 (p38α) Inhibition: At least one furanone derivative, compound 3a, has demonstrated inhibitory activity against Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α).[2] The p38 MAPK pathway is involved in cellular stress responses and can play both pro- and anti-tumorigenic roles depending on the cellular context.[8][13][14][15]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_HSP90 Hsp90 Chaperone System EGFR EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation HSP90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., HER2, CDK4) HSP90->Client_Proteins Proteasomal_Degradation Proteasomal Degradation Furanone Furanone Derivatives Furanone->EGFR Inhibition Furanone->HSP90 Inhibition Furanone->Proteasomal_Degradation Induction via Hsp90 Inhibition

Caption: Inhibition of EGFR and Hsp90 signaling by furanone derivatives.

Induction of Cell Cycle Arrest and Apoptosis

A common mechanism of action for many anticancer drugs is the induction of cell cycle arrest and apoptosis (programmed cell death).

  • Cell Cycle Arrest: Bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells.[3] Other furan-based compounds have been observed to cause cell cycle arrest at the G2/M phase in breast cancer cells.[4]

  • Apoptosis Induction: The accumulation of cells in the pre-G1 phase, as observed with some furan derivatives, is indicative of apoptosis.[4] This is often accompanied by the externalization of phosphatidylserine on the cell membrane, which can be detected by Annexin V staining.

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle Progression Furanone Furanone Derivatives S S Phase Furanone->S Arrest G2 G2 Phase Furanone->G2 Arrest Apoptosis Apoptosis Furanone->Apoptosis Induction G1 G1 Phase G1->S S->G2 M M Phase G2->M M->G1

Caption: Induction of cell cycle arrest and apoptosis by furanone derivatives.

Experimental Protocols for Anticancer Activity Assessment

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of furanone derivatives.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Furanone Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the furanone derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a vital dye to identify necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with furanone derivatives as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

Conclusion and Future Directions

The furanone scaffold represents a promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, operating through diverse and clinically relevant mechanisms of action. The continued exploration of the furanone chemical space, guided by a thorough understanding of structure-activity relationships and mechanistic insights, holds great potential for the discovery of next-generation cancer therapeutics. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the identification of predictive biomarkers to facilitate the clinical translation of these promising compounds.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

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  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]

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Comparative

A Tale of Two Furanones: A Comparative Guide to the Reactivity of 5-ethoxy-5H-furan-2-one and Butenolides

Introduction: The Versatile Butenolide Scaffold To the dedicated researcher in organic synthesis and drug development, the butenolide, or 2(5H)-furanone, is a familiar and powerful ally. This four-carbon, unsaturated lac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Butenolide Scaffold

To the dedicated researcher in organic synthesis and drug development, the butenolide, or 2(5H)-furanone, is a familiar and powerful ally. This four-carbon, unsaturated lactone is a privileged scaffold, forming the core of countless natural products and pharmaceuticals renowned for their diverse biological activities.[1][2][3][4] From anti-HIV and anticancer clinical candidates to phytohormones, the butenolide motif's prevalence underscores its significance.[2] Its utility stems from a rich and tunable reactivity profile, acting as an electrophile, nucleophile, and dienophile.[2]

However, not all butenolides are created equal. The substitution pattern on the furanone ring dramatically alters its electronic character and, consequently, its synthetic behavior. This guide provides an in-depth comparative analysis of two distinct classes of butenolides: the activated acetal 5-ethoxy-5H-furan-2-one and the broader class of generic butenolides (typically bearing hydrogen or a carbon substituent at the C5 position). Understanding their divergent reactivity is paramount for designing efficient and selective synthetic strategies.

This document will dissect the structural nuances that govern their chemical personalities, compare their performance in key chemical transformations with supporting data, provide actionable experimental protocols, and offer mechanistic insights to empower your synthetic decision-making.

Section 1: Structural and Electronic Foundations of Reactivity

The divergent behavior of 5-ethoxy-5H-furan-2-one and standard butenolides originates from the nature of the C5 substituent. This single atomic difference creates two fundamentally distinct reactive centers.

5-ethoxy-5H-furan-2-one: An Electrophilic Acetal

At first glance, 5-ethoxy-5H-furan-2-one appears to be a standard α,β-unsaturated lactone. However, the defining feature is the ethoxy group at the C5 position, which renders this carbon a cyclic acetal. This functionality imbues C5 with significant electrophilic character, making it the primary site for nucleophilic attack, particularly under Lewis or Brønsted acid catalysis.[1][5] The ring oxygen atom participates in stabilizing the resulting oxocarbenium ion intermediate, facilitating the displacement of the ethoxy group. While the conjugated system can still participate in Michael additions and cycloadditions, the reactivity of the C5 acetal often dominates.

Generic Butenolides: A Nucleophilic Dienolate Precursor

In contrast, a typical butenolide, such as α-angelica lactone (5-methyl-2(5H)-furanone), lacks an alkoxy leaving group at C5. Instead, the protons on the C5 carbon are acidic. In the presence of a suitable base, these butenolides are readily deprotonated to form a highly stabilized, extended dienolate.[6][7][8] This transformation completely inverts the chemical role of the C5 position, turning it from a neutral center into a potent nucleophile. This dienolate can then engage with a variety of electrophiles in vinylogous reactions, primarily at the γ-position (C5), offering a powerful tool for C-C bond formation.[6][8][9]

cluster_0 5-ethoxy-5H-furan-2-one cluster_1 Generic Butenolide (e.g., R=H, Me) a C5 Acetal Center (Electrophilic) b Michael Acceptor (C4 Electrophilic) d C5 Dienolate Formation (Nucleophilic) c Dienophile (C3-C4 π-system) e Michael Acceptor (C4 Electrophilic) f Dienophile (C3-C4 π-system)

Figure 1. A conceptual diagram highlighting the primary, distinguishing reactive sites of 5-ethoxy-5H-furan-2-one versus a generic butenolide.

Section 2: A Head-to-Head Comparison of Key Reactions

The following sections compare the outcomes of fundamental organic reactions, illustrating the practical consequences of the structural differences discussed above.

Nucleophilic Attack: Substitution vs. Conjugate Addition

The most dramatic divergence in reactivity is observed with nucleophiles.

  • 5-ethoxy-5H-furan-2-one excels in SN1-type substitution reactions at the C5 position. Under acidic conditions, protonation of the ethoxy group and its departure as ethanol generates a stabilized oxocarbenium ion, which is readily trapped by a wide range of nucleophiles (N, O, S, and C-nucleophiles) to furnish diverse 5-substituted-2(5H)-furanones. This pathway is a cornerstone of its synthetic utility.

  • Generic Butenolides , lacking a leaving group at C5, primarily undergo 1,4-conjugate (Michael) addition with soft nucleophiles at the C4 position. While 5-ethoxy-5H-furan-2-one can also undergo 1,4-addition, the reaction often requires careful condition selection to avoid competitive C5 substitution.[10]

cluster_0 5-ethoxy-5H-furan-2-one Reactivity cluster_1 Generic Butenolide Reactivity Start_A 5-ethoxy-5H-furan-2-one Reagent_A Nu-H, H+ Pathway_A1 C5 Substitution (Dominant Pathway) Reagent_A->Pathway_A1 Attack at C5 Pathway_A2 1,4-Addition (Possible Pathway) Reagent_A->Pathway_A2 Attack at C4 Start_B Generic Butenolide Reagent_B Nu-H Pathway_B1 1,4-Addition (Dominant Pathway) Reagent_B->Pathway_B1 Attack at C4

Figure 2. Dominant nucleophilic reaction pathways.

Table 1: Comparative Yields in Nucleophilic Addition Reactions

SubstrateNucleophileConditionsProduct TypeYield (%)Reference
5-menthyloxy-2(5H)-furanoneThiophenolCinchonidine (cat.)1,4-AdditionHigh (e.e. 13%)[10]
5-hydroxy-2(5H)-furanoneAmmonia (NH₃), H₂Ru/C, 110°CReductive Aminolysis (Ring Opening)71% (GABA)[11]
Deconjugated Butenolidep-Quinone MethideLewis Acidβ-Addition (1,6-conjugate)Good to Excellent[9]
2(5H)-furanoneHydrazine-Ring Transformation-[12]

Note: Direct comparative data for the same nucleophile under identical conditions is scarce. This table illustrates the characteristic reactivity of each class.

Behavior as a Nucleophile: The Vinylogous Reaction

Here, the roles are completely inverted.

  • Generic Butenolides are stars of the vinylogous aldol and Mannich reactions .[6][8] Upon deprotonation with bases like LDA or LiHMDS, they form dienolates that react with aldehydes, ketones, and imines at the C5 (γ) position with high regio- and stereoselectivity. This is one of the most powerful and widely used transformations in butenolide chemistry.

  • 5-ethoxy-5H-furan-2-one cannot be deprotonated at C5 and thus cannot participate in vinylogous reactions from this position. Its utility as a nucleophile is limited to potential deprotonation at the C3 (α) position, a much less common reaction pathway.

Cycloadditions: The Diels-Alder Reaction

Both furanone types contain an electron-deficient double bond, making them competent dienophiles in [4+2] Diels-Alder cycloadditions.[13][14]

  • The reactivity of the butenolide double bond is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The reaction proceeds to form a new six-membered ring, a reliable method for building molecular complexity.[13][15]

  • While both are effective, the C5-ethoxy group in 5-ethoxy-5H-furan-2-one can introduce additional steric bulk and electronic effects that may influence the facial selectivity and overall rate of the reaction compared to an unsubstituted butenolide. In some cases, the Lewis acidic conditions used to promote Diels-Alder reactions can lead to side reactions involving the C5-acetal.

Section 3: Field-Proven Experimental Protocols

To translate theory into practice, the following self-validating protocols describe characteristic reactions for each furanone class.

Protocol 1: C5-Substitution of 5-ethoxy-5H-furan-2-one with a Phenol Nucleophile

This protocol demonstrates the acid-catalyzed substitution at the electrophilic C5 center, a hallmark reaction of 5-alkoxy furanones.

Objective: To synthesize 5-phenoxy-5H-furan-2-one.

Materials:

  • 5-ethoxy-5H-furan-2-one (1 equiv.)

  • Phenol (1.2 equiv.)

  • Camphorsulfonic acid (CSA, 0.1 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-ethoxy-5H-furan-2-one and anhydrous DCM.

  • Addition of Reagents: Add phenol, followed by the catalytic amount of CSA.

  • Reaction Monitoring (Causality): Stir the reaction at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). The causal principle here is that the acidic catalyst facilitates the formation of the key oxocarbenium intermediate, which is the rate-determining step for the nucleophilic attack by phenol.

  • Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-phenoxy-5H-furan-2-one.

Protocol 2: Vinylogous Aldol Reaction of α-Angelica Lactone

This protocol illustrates the generation of a butenolide dienolate and its subsequent reaction with an electrophile, showcasing its nucleophilic character.

Objective: To synthesize the γ-adduct of 5-methyl-2(5H)-furanone with benzaldehyde.

Materials:

  • Diisopropylamine (1.1 equiv.)

  • n-Butyllithium (n-BuLi, 1.05 equiv.)

  • α-Angelica lactone (1 equiv.)

  • Benzaldehyde (1.1 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous, low-temperature reactions

Step-by-Step Procedure:

  • LDA Preparation (Causality): In a flame-dried, three-neck flask under argon at -78°C (dry ice/acetone bath), add anhydrous THF and diisopropylamine. Slowly add n-BuLi dropwise. Stir for 30 minutes at 0°C. This step is critical to pre-form the strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), necessary for clean deprotonation without side reactions.

  • Dienolate Formation: Cool the freshly prepared LDA solution back to -78°C. Slowly add a solution of α-angelica lactone in anhydrous THF dropwise. Stir for 1 hour at -78°C to ensure complete formation of the lithium dienolate.

  • Electrophile Addition: Add benzaldehyde dropwise to the dienolate solution at -78°C.

  • Reaction Monitoring: Stir at -78°C until TLC analysis indicates the consumption of the butenolide.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting diastereomeric aldol adducts by flash column chromatography.

cluster_0 Protocol 1: C5 Substitution Workflow cluster_1 Protocol 2: Vinylogous Aldol Workflow A Setup: Furanone, Phenol, DCM, N₂ B Add Catalyst: CSA A->B C React: Room Temp, TLC B->C D Quench: NaHCO₃ (aq) C->D E Extract & Dry D->E F Purify: Chromatography E->F G Prepare LDA: -78°C to 0°C H Form Dienolate: Add Butenolide @ -78°C G->H I Add Electrophile: Benzaldehyde @ -78°C H->I J Quench: NH₄Cl (aq) I->J K Extract & Dry J->K L Purify: Chromatography K->L

Figure 3. Comparative experimental workflows for the two distinct furanone reaction types.

Conclusion: Selecting the Right Tool for the Job

The reactivities of 5-ethoxy-5H-furan-2-one and generic butenolides are not merely different; they are often orthogonal.

  • Choose 5-ethoxy-5H-furan-2-one (or related 5-alkoxy/5-hydroxy derivatives) when your strategy requires:

    • A robust electrophile at the C5 position .

    • The synthesis of diverse 5-substituted-2(5H)-furanones via nucleophilic displacement.[5][11]

  • Choose a generic butenolide (with an available C5 proton) when your strategy requires:

    • A nucleophilic partner for vinylogous reactions.

    • The formation of a C-C bond at the γ-position (C5) to build complex carbon skeletons.[6][7][8]

By understanding these fundamental principles, chemists can harness the full potential of the butenolide scaffold, selecting the appropriate starting material to serve as either a potent electrophilic building block or a versatile nucleophilic precursor. This informed choice is the first and most critical step toward a successful synthetic campaign.

References

  • Organic Chemistry Portal. Butenolide synthesis. [Link]

  • Ma, S., Yu, S., & Ma, D. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502–10565. [Link]

  • Palai, Y. N., Shrotri, A., & Fukuoka, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

  • Gdaniec, M., & Kosturkiewicz, Z. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(5), 149. [Link]

  • Gdaniec, M., & Kosturkiewicz, Z. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Center for Biotechnology Information. [Link]

  • Chen, J., & Chen, Z. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(3), 1563–1572. [Link]

  • Nguyen, S. S., Ferreira, A. J., Long, Z. G., Heiss, T. K., Dorn, R. S., Row, R. D., & Prescher, J. A. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

  • Wikipedia. Butenolide. [Link]

  • Smith, A. B., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(43), 11848–11854. [Link]

  • Reddy, B. V. S., et al. (2018). Unravelling the Nucleophilicity of Butenolides for 1,6-Conjugate Addition to p-Quinone Methides: A Direct Access to Diversely Substituted Butenolide-Derived Diarylmethanes. Organic Letters, 20(9), 2606–2609. [Link]

  • Kumar, A., et al. (2018). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. ResearchGate. [Link]

  • Gao, C., et al. (2017). Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. Frontiers in Microbiology, 8, 1399. [Link]

  • Reddy, P., & Kumar, A. (2019). Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry, 17(3), 425-442. [Link]

  • Wikipedia. Diels-Alder reaction. [Link]

  • Feringa, B. L., et al. (1988). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. Tetrahedron, 44(22), 7213-7222. [Link]

  • Reddy, B. V. S., et al. (2018). Unravelling the Nucleophilicity of Butenolides for 1,6-Conjugate Addition to p-Quinone Methides. ACS Publications. [Link]

  • Various Authors. (2018). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ResearchGate. [Link]

  • El-Maghraby, W. M. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Pharmaceutical Sciences and Research, 5(12), 5332-5339. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Ma, S., Yu, S., & Ma, D. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. University of Groningen research portal. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 5-ethoxy-5H-furan-2-one: A Guide for Researchers

In the landscape of modern drug discovery and development, the synthesis of chiral building blocks with high purity and efficiency is paramount. Among these, 5-ethoxy-5H-furan-2-one, a versatile intermediate, has garnere...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of chiral building blocks with high purity and efficiency is paramount. Among these, 5-ethoxy-5H-furan-2-one, a versatile intermediate, has garnered significant attention. This guide provides a comprehensive, head-to-head comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols and performance data to inform your selection of the most suitable method for your research needs.

Introduction to 5-ethoxy-5H-furan-2-one

5-ethoxy-5H-furan-2-one belongs to the butenolide class of lactones, which are prevalent in numerous natural products and pharmacologically active molecules. The presence of the ethoxy group at the 5-position introduces a key chiral center and modulates the reactivity of the furanone ring, making it a valuable synthon for the synthesis of complex molecular architectures. Its applications span from the development of novel therapeutics to the synthesis of agrochemicals and fine chemicals. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as yield, purity, scalability, and cost-effectiveness.

Route 1: Direct Oxidation of Furan in Ethanol

This approach offers a streamlined, one-pot synthesis of 5-ethoxy-5H-furan-2-one directly from furan. The reaction proceeds via the oxidation of the furan ring in an ethanolic medium, which acts as both the solvent and the source of the ethoxy group.

Mechanistic Insights

The oxidation of furan in the presence of an alcohol is believed to proceed through an initial formation of an endoperoxide intermediate upon reaction with an oxidizing agent. This unstable intermediate can then undergo rearrangement and reaction with the alcohol solvent to yield a mixture of products, including the desired 5-ethoxy-2(5H)-furanone. The reaction can also produce 2,5-diethoxy-2,5-dihydrofuran as a significant byproduct.[1] The choice of oxidant and reaction conditions is crucial to favor the formation of the target mono-ethoxy furanone.

Experimental Protocol:

Materials:

  • Furan

  • Ethanol (anhydrous)

  • Hydrogen Peroxide (30% solution)

  • Vanadyl sulfate (catalyst)

  • Sodium bicarbonate (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a solution of furan (1.0 eq) in aqueous ethanol, add vanadyl sulfate (catalytic amount).

  • Cool the reaction mixture in an ice bath and add hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-ethoxy-5H-furan-2-one.

Performance Data:

While specific yield data for the direct synthesis of 5-ethoxy-5H-furan-2-one is not extensively reported in the provided search results, the isolation of this compound from the oxidation of furan in ethanol suggests its feasibility.[1] Yields are expected to be moderate due to the potential formation of the di-ethoxylated byproduct.

Route 2: Two-Step Synthesis via 5-hydroxy-2(5H)-furanone

This alternative strategy involves the synthesis of 5-hydroxy-2(5H)-furanone as a stable intermediate, followed by an etherification step to introduce the ethoxy group. This two-step approach offers greater control over the final product formation.

Step 1: Synthesis of 5-hydroxy-2(5H)-furanone

The oxidation of furfural, a bio-based platform chemical, is a well-established and high-yielding method for the synthesis of 5-hydroxy-2(5H)-furanone.

The oxidation of furfural to 5-hydroxy-2(5H)-furanone is a Baeyer-Villiger type oxidation. The reaction is often catalyzed by Lewis acids, such as titanium silicalite-1 (TS-1), which activate the oxidizing agent (e.g., hydrogen peroxide) to facilitate the insertion of an oxygen atom into the furan ring.[2]

Materials:

  • Furfural

  • Hydrogen Peroxide (30% solution)

  • Titanium Silicalite-1 (TS-1) catalyst

  • Acetonitrile

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, suspend the TS-1 catalyst in a solution of furfural (1.0 eq) in acetonitrile.

  • Add hydrogen peroxide (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, filter off the catalyst.

  • Extract the filtrate with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-hydroxy-2(5H)-furanone, which can often be used in the next step without further purification.

This method is reported to produce 5-hydroxy-2(5H)-furanone in high yields, with some studies achieving up to 92% yield.[2][3]

Step 2: Etherification of 5-hydroxy-2(5H)-furanone

The hydroxyl group of the intermediate can be converted to an ethoxy group via an acid-catalyzed etherification or a Williamson ether synthesis. The acid-catalyzed approach is presented here due to its simplicity.

In an acid-catalyzed etherification, the acid protonates the hydroxyl group of the 5-hydroxy-2(5H)-furanone, making it a good leaving group (water). A molecule of ethanol then acts as a nucleophile, attacking the carbocation at the 5-position, followed by deprotonation to yield the final ether product.

Materials:

  • 5-hydroxy-2(5H)-furanone

  • Ethanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 5-hydroxy-2(5H)-furanone (1.0 eq) in an excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain 5-ethoxy-5H-furan-2-one.

Based on a similar reaction to produce the methoxy derivative, this acid-catalyzed etherification is expected to provide good yields, potentially around 74%.[4]

Head-to-Head Comparison

FeatureRoute 1: Direct OxidationRoute 2: Two-Step Synthesis
Starting Material FuranFurfural
Number of Steps 12
Overall Yield Moderate (estimated)High (potentially >65% over two steps)
Purity of Crude Product Lower (due to byproducts)Higher
Process Simplicity Simpler (one-pot)More complex (intermediate isolation)
Scalability Potentially challenging due to byproduct separationMore readily scalable
Control over Reaction Less control over selectivityGreater control at each step
Cost-Effectiveness Potentially lower due to fewer stepsHigher due to more reagents and steps

Visualization of Synthesis Routes

Synthesis_Routes cluster_route1 Route 1: Direct Oxidation cluster_route2 Route 2: Two-Step Synthesis furan Furan oxidation Oxidation (H₂O₂, Vanadyl Sulfate, Ethanol) furan->oxidation product1 5-ethoxy-5H-furan-2-one oxidation->product1 byproduct 2,5-diethoxy-2,5- dihydrofuran oxidation->byproduct furfural Furfural oxidation2 Oxidation (H₂O₂, TS-1) furfural->oxidation2 hydroxy_intermediate 5-hydroxy-2(5H)-furanone oxidation2->hydroxy_intermediate etherification Etherification (Ethanol, H⁺) hydroxy_intermediate->etherification product2 5-ethoxy-5H-furan-2-one etherification->product2

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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